Technical Documentation Center

4-Morpholinotetrahydrofuran-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Morpholinotetrahydrofuran-3-amine
  • CAS: 728008-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Morpholinotetrahydrofuran-3-amine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the putative molecule, 4-Morpholinotetrahydrofuran-3-amine. As this compound is not descr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative molecule, 4-Morpholinotetrahydrofuran-3-amine. As this compound is not described in current chemical literature, this document establishes its probable chemical identity based on systematic nomenclature. We propose a novel, multi-step synthetic pathway, grounded in established organic chemistry principles, for its creation. Furthermore, this guide details a rigorous analytical workflow for the structural confirmation and characterization of the target molecule, including spectroscopic and spectrometric methodologies. Finally, we explore the potential therapeutic applications of 4-Morpholinotetrahydrofuran-3-amine by examining the known bioactivities of its core structural motifs: the morpholine and aminotetrahydrofuran scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel chemical entity.

Chemical Identity and Structure

Based on systematic IUPAC nomenclature, 4-Morpholinotetrahydrofuran-3-amine is a disubstituted tetrahydrofuran. The structure consists of a central five-membered tetrahydrofuran ring with a morpholino group attached at the 4-position and an amino group at the 3-position.

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight: 172.23 g/mol

  • Core Scaffolds: Tetrahydrofuran, Morpholine

The presence of chiral centers at the C3 and C4 positions of the tetrahydrofuran ring means that 4-Morpholinotetrahydrofuran-3-amine can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis and trans diastereomers will have distinct physical and biological properties.

Below is the proposed chemical structure of 4-Morpholinotetrahydrofuran-3-amine.

workflow start 2,5-Dihydrofuran step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 3,4-Epoxytetrahydrofuran step1->intermediate1 step2 Regioselective Ring Opening with Azide (e.g., NaN3) intermediate1->step2 intermediate2 4-Azidotetrahydrofuran-3-ol step2->intermediate2 step3 Protection of Hydroxyl (e.g., TBDMSCl) intermediate2->step3 intermediate3 4-Azido-3-(tert-butyldimethylsilyloxy)tetrahydrofuran step3->intermediate3 step4 Reduction of Azide (e.g., H2, Pd/C) intermediate3->step4 intermediate4 4-Amino-3-(tert-butyldimethylsilyloxy)tetrahydrofuran step4->intermediate4 step5 Reductive Amination with Morpholine-4-carbaldehyde intermediate4->step5 intermediate5 N-(3-(tert-butyldimethylsilyloxy)tetrahydrofuran-4-yl)morpholine step5->intermediate5 step6 Deprotection (e.g., TBAF) intermediate5->step6 product 4-Morpholinotetrahydrofuran-3-amine step6->product

Caption: Proposed synthetic workflow for 4-Morpholinotetrahydrofuran-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Epoxytetrahydrofuran

  • Dissolve 2,5-dihydrofuran in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxytetrahydrofuran.

Causality: The epoxidation of the alkene in 2,5-dihydrofuran creates the key epoxide intermediate necessary for the subsequent regioselective introduction of the amine and morpholine functionalities. [1] Step 2: Synthesis of 4-Azidotetrahydrofuran-3-ol

  • Dissolve 3,4-epoxytetrahydrofuran in a solvent mixture, such as ethanol/water.

  • Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give 4-azidotetrahydrofuran-3-ol.

Causality: The regioselective ring-opening of the epoxide by the azide nucleophile is a well-established method for introducing a nitrogen functionality, which can later be reduced to the primary amine. The azide serves as a protected form of the amine.

Step 3: Protection of the Hydroxyl Group

  • Dissolve 4-azidotetrahydrofuran-3-ol in anhydrous DCM.

  • Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected intermediate.

Causality: Protection of the hydroxyl group is necessary to prevent it from interfering with the subsequent reduction of the azide.

Step 4: Reduction of the Azide to the Primary Amine

  • Dissolve the TBDMS-protected intermediate in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the primary amine.

Step 5: Introduction of the Morpholine Moiety via Reductive Amination

  • Dissolve the primary amine and morpholine-4-carbaldehyde in a solvent such as 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (STAB) as the reducing agent.

  • Stir the reaction at room temperature until the imine intermediate is consumed (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Causality: Reductive amination is a reliable method for forming the C-N bond between the primary amine and the morpholine moiety.

Step 6: Deprotection of the Hydroxyl Group

  • Dissolve the protected compound in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-Morpholinotetrahydrofuran-3-amine.

Analytical Characterization

The identity and purity of the synthesized 4-Morpholinotetrahydrofuran-3-amine should be confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the tetrahydrofuran and morpholine rings.

  • Morpholine Protons: Typically, two multiplets are observed for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (O-CH₂) usually appear around δ 3.6-3.8 ppm, while the protons on the carbons adjacent to the nitrogen (N-CH₂) appear around δ 2.4-2.7 ppm. [2][3]The exact chemical shifts will be influenced by the solvent. [4]* Tetrahydrofuran Protons: The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature. The protons on carbons bearing the oxygen (C2-H and C5-H) will be in the range of δ 3.5-4.0 ppm. [5]The protons at C3 and C4 will be coupled to each other and to the protons on the adjacent carbons.

  • Amine Protons: The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Morpholine Carbons: The carbons of the morpholine ring typically appear in the range of δ 45-70 ppm. [3]* Tetrahydrofuran Carbons: The carbons of the tetrahydrofuran ring are expected in the region of δ 60-80 ppm for the oxygen-bearing carbons and at slightly higher field for the other carbons. [6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The expected [M+H]⁺ ion would have an m/z of approximately 173.1285.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹.

  • C-O Stretching: A strong band for the ether linkages in both the tetrahydrofuran and morpholine rings is expected around 1100 cm⁻¹.

  • C-N Stretching: This will appear in the 1020-1250 cm⁻¹ region.

Potential Applications and Biological Relevance

While the specific biological activity of 4-Morpholinotetrahydrofuran-3-amine is unknown, the presence of the morpholine and aminotetrahydrofuran scaffolds suggests potential for a range of pharmacological applications.

  • Morpholine as a Privileged Scaffold: The morpholine ring is a common feature in many approved drugs and bioactive molecules. [7][8]Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, which are desirable in drug candidates. [7]Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) activity. [9][10][11]The morpholine moiety can act as a pharmacophore, interacting with biological targets, or as a scaffold to correctly orient other functional groups. [10]

  • Bioactivity of Aminotetrahydrofuran Derivatives: Tetrahydrofuran rings are also present in numerous natural products and pharmaceuticals, contributing to their biological activity. [12][13]Aminotetrahydrofuran derivatives, in particular, have been investigated for various therapeutic purposes. For instance, they are key intermediates in the synthesis of antiviral drugs like amprenavir. [14]Furan-containing compounds have also been explored for their neuroprotective, anti-inflammatory, and antioxidant properties. [15][16] Given the combination of these two biologically relevant scaffolds, 4-Morpholinotetrahydrofuran-3-amine represents a novel chemical entity with potential for exploration in various areas of drug discovery, particularly in oncology, neuropharmacology, and infectious diseases. Further research would be required to synthesize and screen this compound to determine its specific biological activities.

Conclusion

This technical guide has established the probable chemical identity of 4-Morpholinotetrahydrofuran-3-amine and proposed a detailed, plausible synthetic route for its preparation. A comprehensive analytical workflow for its characterization has also been outlined. Based on the known pharmacological importance of its constituent morpholine and aminotetrahydrofuran moieties, this novel compound presents an interesting target for further investigation in the field of medicinal chemistry. The methodologies and insights provided herein are intended to facilitate future research into the synthesis and biological evaluation of this and related molecules.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 707-751.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.
  • (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • (2023). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety of the new analogue, morphardenafil, as well as the typical H10.
  • (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
  • (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.
  • (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Rsc.org.
  • (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Wang, G., & Taylor, M. S. (2018). Boronic Acid Catalyzed Regioselective Aminolysis of 3,4-Epoxy Alcohols.
  • (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • (n.d.). NMR Chemical Shifts.
  • (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.
  • (n.d.). pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives.
  • (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed.
  • (n.d.).
  • (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC.
  • (2026). Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols. PMC.
  • (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • (n.d.). 3-Hydroxytetrahydrofuran. Wikipedia.
  • (n.d.). Synthetic method of 3-amino-4-hydroxyfurazan.
  • (2022).
  • (2025). A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Chemical Science (RSC Publishing).
  • (n.d.). Ring‐opening of 3‐oxetanone toward morpholine ring formation. Reagents...
  • (n.d.). Scheme 1. Literature insights into the aminolysis of 3,4-epoxysulfolane 1.
  • (n.d.).
  • (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 4-Morpholinotetrahydrofuran-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Morpholinotetrahydrofuran-3-amine is a unique heterocyclic compound that incorporates both the morpholine and the aminotetrahydrofuran scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholinotetrahydrofuran-3-amine is a unique heterocyclic compound that incorporates both the morpholine and the aminotetrahydrofuran scaffolds. While not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug development. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Similarly, substituted aminotetrahydrofurans are recognized as important building blocks in the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the predicted physical and chemical properties of 4-Morpholinotetrahydrofuran-3-amine, a plausible synthetic route, and its potential applications based on the known characteristics of its constituent fragments.

Molecular Structure and Properties

The structure of 4-Morpholinotetrahydrofuran-3-amine, with the CAS Number 1199395-82-9, combines the saturated heterocycles of morpholine and tetrahydrofuran. The presence of a primary amine and a tertiary amine, along with an ether linkage, dictates its chemical behavior and physical properties.

Table 1: Predicted Physicochemical Properties of 4-Morpholinotetrahydrofuran-3-amine

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₁₆N₂O₂Based on structural components.
Molecular Weight 172.23 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar aminotetrahydrofuran and morpholine derivatives.
Boiling Point >200 °C (estimated)Higher than simpler aminotetrahydrofurans due to increased molecular weight and hydrogen bonding capability.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and likely has some water solubility.The presence of amine and ether functionalities suggests polarity and hydrogen bonding potential.
pKa Primary amine: ~9-10; Tertiary amine (morpholine): ~7-8Estimated based on typical pKa values for primary amines and N-alkylmorpholines.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-Morpholinotetrahydrofuran-3-amine can be envisioned through a two-step process starting from a suitable epoxide precursor, as suggested by general methodologies for the synthesis of substituted tetrahydrofurans.

Synthesis_Pathway cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening and Deprotection start 3-Amino-tetrahydrofuran intermediate1 N-Boc-3-aminotetrahydrofuran start->intermediate1 Protection reagent1 Protecting Group (e.g., Boc₂O) intermediate2 N-Boc-3-amino-4,5-epoxytetrahydrofuran intermediate1->intermediate2 Epoxidation reagent2 Epoxidation Reagent (e.g., m-CPBA) intermediate3 N-Boc-3-amino-4-morpholinotetrahydrofuran intermediate2->intermediate3 Nucleophilic Ring Opening reagent3 Morpholine final_product 4-Morpholinotetrahydrofuran-3-amine intermediate3->final_product Deprotection reagent4 Acid (e.g., TFA or HCl)

Caption: Proposed two-step synthesis of 4-Morpholinotetrahydrofuran-3-amine.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of N-Boc-3-amino-4,5-epoxytetrahydrofuran

  • Protection of the Amine: To a solution of 3-aminotetrahydrofuran (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-3-aminotetrahydrofuran.

  • Epoxidation: Dissolve the protected amine in a chlorinated solvent like dichloromethane and cool to 0 °C. Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with sodium bicarbonate solution and brine. Dry, concentrate, and purify the resulting epoxide by column chromatography.

Step 2: Synthesis of 4-Morpholinotetrahydrofuran-3-amine

  • Nucleophilic Ring Opening: Dissolve the epoxide from Step 1 in a protic solvent like isopropanol. Add morpholine (2.0-3.0 eq) and heat the reaction mixture to reflux. Monitor the reaction for the disappearance of the epoxide starting material.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess morpholine. The crude N-Boc protected intermediate can be purified by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the final product, 4-Morpholinotetrahydrofuran-3-amine, by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

Spectroscopic_Analysis_Workflow Sample 4-Morpholinotetrahydrofuran-3-amine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and potential for diastereomers. Key predicted chemical shifts (in ppm, relative to TMS) are:

  • Morpholine Protons:

    • O-CH₂-: ~3.6-3.8 ppm (triplet-like)

    • N-CH₂-: ~2.4-2.6 ppm (triplet-like)

  • Tetrahydrofuran Protons:

    • O-CH₂-: ~3.5-4.0 ppm (multiplets)

    • -CH-N(morpholine)-: ~2.8-3.2 ppm (multiplet)

    • -CH-NH₂: ~3.0-3.4 ppm (multiplet)

  • Amine Protons:

    • -NH₂: A broad singlet, the chemical shift of which is dependent on concentration and solvent (~1.5-3.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts (in ppm) include:

  • Morpholine Carbons:

    • O-CH₂-: ~67 ppm

    • N-CH₂-: ~46 ppm

  • Tetrahydrofuran Carbons:

    • O-CH₂-: ~70-75 ppm

    • -CH-N(morpholine)-: ~60-65 ppm

    • -CH-NH₂: ~50-55 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch (primary amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.

  • N-H Bend (primary amine): A medium to strong band around 1600-1650 cm⁻¹.

  • C-O Stretch (ether): A strong, characteristic band in the region of 1050-1150 cm⁻¹.

  • C-N Stretch: Bands of variable intensity in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight and providing information about the fragmentation pattern.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 172.23).

  • Fragmentation: Common fragmentation patterns would involve the loss of the amine group, cleavage of the tetrahydrofuran ring, and fragmentation of the morpholine ring. Characteristic fragments would include ions corresponding to the morpholino group and the aminotetrahydrofuran moiety.

Potential Applications in Research and Drug Development

The unique combination of the morpholine and aminotetrahydrofuran moieties in 4-Morpholinotetrahydrofuran-3-amine makes it an attractive scaffold for the development of novel therapeutic agents.

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of compound libraries for high-throughput screening. The primary amine provides a handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

  • Analogs of Bioactive Molecules: Many biologically active compounds contain either a morpholine or a tetrahydrofuran ring. This compound could be used to synthesize novel analogs of existing drugs to improve their pharmacokinetic or pharmacodynamic properties.

  • Development of Novel CNS-active Agents: The morpholine ring is present in several centrally acting drugs. The overall polarity and hydrogen bonding capacity of 4-Morpholinotetrahydrofuran-3-amine suggest it may have properties suitable for CNS penetration.

Safety and Handling

As with any research chemical with limited toxicological data, 4-Morpholinotetrahydrofuran-3-amine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Morpholinotetrahydrofuran-3-amine represents an intriguing, yet under-explored, chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed theoretical framework for its physical and chemical properties, a plausible synthetic strategy, and predicted spectroscopic data. As a novel scaffold, it offers a promising starting point for the design and discovery of new biologically active compounds, and further experimental investigation into its synthesis and characterization is warranted.

References

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Foundational

Mechanism of action for 4-Morpholinotetrahydrofuran-3-amine derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Morpholinotetrahydrofuran-3-amine Derivatives The 4-morpholinotetrahydrofuran-3-amine scaffold represents a novel chemical entity with significant p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Morpholinotetrahydrofuran-3-amine Derivatives

The 4-morpholinotetrahydrofuran-3-amine scaffold represents a novel chemical entity with significant potential in drug discovery. Its unique combination of a morpholine ring, a tetrahydrofuran core, and a primary amine suggests a rich pharmacophore capable of interacting with a variety of biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action (MoA) of new derivatives based on this scaffold. We will explore potential biological targets, outline a systematic approach to MoA determination, and provide detailed experimental protocols and data interpretation strategies, all grounded in the principles of scientific integrity and expertise.

Introduction: Deconstructing the 4-Morpholinotetrahydrofuran-3-amine Scaffold

The therapeutic potential of any new chemical entity is intrinsically linked to its mechanism of action. For 4-morpholinotetrahydrofuran-3-amine derivatives, understanding how they exert their effects at a molecular level is paramount for their development as safe and effective drugs. The scaffold itself offers several clues to its potential biological activity.

  • The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and bioactive molecules.[1][2][3] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Pharmacologically, morpholine-containing compounds have been shown to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes such as monoamine oxidase (MAO).[1][4]

  • The Tetrahydrofuran Core: The tetrahydrofuran ring system is a structural motif found in numerous natural products and synthetic drugs.[5] Its conformational flexibility allows it to adapt to the binding sites of various proteins. Derivatives of tetrahydrofuran have been explored for their potential as psychotropic agents, among other therapeutic applications.[5]

  • The 3-Amine Group: The primary amine at the 3-position of the tetrahydrofuran ring is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions with biological targets. This group can be readily modified to explore structure-activity relationships (SAR).[6]

Given the novelty of the 4-morpholinotetrahydrofuran-3-amine scaffold, a definitive mechanism of action for its derivatives is yet to be established. Therefore, a systematic and multi-faceted approach is required to unravel their biological targets and signaling pathways.

Hypothesizing and Identifying Biological Targets: A Multi-pronged Strategy

The initial phase of MoA elucidation involves generating and testing hypotheses about the potential biological targets of the 4-morpholinotetrahydrofuran-3-amine derivatives. A combination of computational, biochemical, and cell-based approaches is recommended.

In Silico and Computational Approaches

Computational methods provide a rapid and cost-effective way to prioritize potential targets.

  • Target Prediction: Utilize cheminformatics tools and databases (e.g., ChemBank, Connectivity Map) to compare the gene expression or proteomic profiles induced by the compound of interest with those of compounds with known mechanisms of action.[7]

  • Molecular Docking: Perform molecular docking studies against a panel of virtual protein targets. This can help to predict the binding mode and affinity of the compounds and guide the selection of targets for experimental validation.

Target-Based Screening

This approach involves testing the compounds against a pre-selected panel of purified proteins or enzymes.

  • Kinase Profiling: Given the prevalence of morpholine in kinase inhibitors, screening against a broad panel of kinases is a logical starting point.[8]

  • GPCR Screening: Assess the ability of the compounds to bind to or modulate the activity of a diverse panel of GPCRs.[8]

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity of the compounds against a range of enzymes, such as monoamine oxidases, phosphodiesterases, or other enzymes implicated in relevant disease pathways.[9]

Phenotypic Screening

Phenotypic screening involves identifying molecules that produce a desired effect in a cell-based or whole-organism model without a priori knowledge of the target.[10]

  • Cell Viability and Proliferation Assays: Determine the effect of the compounds on the growth and viability of various cell lines, which can provide initial clues about their potential as anticancer agents or cytotoxins.

  • High-Content Imaging: Utilize high-content imaging to assess the effects of the compounds on various cellular parameters, such as morphology, organelle function, and protein localization.

The following diagram illustrates a workflow for initial target identification:

Target_Identification_Workflow cluster_0 Initial Steps cluster_1 Screening Approaches cluster_2 Outcome Compound_Library 4-Morpholinotetrahydrofuran-3-amine Derivative Library Computational In Silico Screening (Target Prediction, Docking) Compound_Library->Computational Input for Virtual Screening Target_Based Target-Based Screening (Kinase, GPCR, Enzyme Panels) Compound_Library->Target_Based Test Compounds Phenotypic Phenotypic Screening (Cell Viability, High-Content Imaging) Compound_Library->Phenotypic Test Compounds Hypothesis Hypothesis Generation (Potential Biological Targets) Computational->Hypothesis Hit_Generation Generation of 'Hits' (Compounds with Desired Activity) Target_Based->Hit_Generation Phenotypic->Hit_Generation Hit_Generation->Hypothesis Inform

Caption: Workflow for Initial Target Identification.

Validating Target Engagement and Characterizing the Interaction

Once a list of potential targets has been generated, the next crucial step is to validate the direct binding of the compound to the target and to characterize the biophysical and biochemical nature of this interaction.

Biophysical Assays for Direct Binding

Several biophysical techniques can be employed to confirm target engagement.

Assay TechniquePrincipleKey Outputs
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Binding affinity (KD), association (ka) and dissociation (kd) rate constants.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a macromolecule.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a protein upon ligand binding.Confirmation of binding and relative affinity.
NanoBRET™ Target Engagement Assay A live-cell assay that measures compound binding to a specific protein target in real-time.[8]Target occupancy and compound affinity in a cellular context.[8]
Biochemical Assays for Functional Modulation

Biochemical assays are essential to determine how the compound affects the function of the target protein.

  • Enzyme Kinetics: For enzymatic targets, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

  • Receptor Binding Assays: For receptor targets, use radioligand binding assays or fluorescence-based assays to determine the binding affinity (Ki or IC50) of the compound.

  • Functional Assays: Measure the downstream functional consequences of target engagement, such as changes in second messenger levels (e.g., cAMP, Ca2+) for GPCRs or substrate phosphorylation for kinases.

The following diagram illustrates the workflow for target validation and characterization:

Target_Validation_Workflow cluster_0 Input cluster_1 Validation & Characterization cluster_2 Output Hypothesized_Targets Hypothesized Biological Targets Biophysical_Assays Biophysical Assays (SPR, ITC, TSA, NanoBRET™) Hypothesized_Targets->Biophysical_Assays Validate Direct Binding Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Receptor Binding) Hypothesized_Targets->Biochemical_Assays Assess Functional Modulation Confirmed_Target Confirmed Biological Target Biophysical_Assays->Confirmed_Target Binding_Kinetics Binding Affinity & Kinetics (KD, ka, kd) Biophysical_Assays->Binding_Kinetics Functional_Effect Functional Effect (Inhibition/Activation, MoA) Biochemical_Assays->Functional_Effect Confirmed_Target->Functional_Effect Correlate

Caption: Workflow for Target Validation and Characterization.

Elucidating the Cellular Mechanism of Action

Confirming target engagement in a simplified in vitro system is a critical step, but it is equally important to understand the compound's mechanism of action within the complex environment of a living cell.

Cellular Target Engagement
  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates, providing evidence of target engagement in a cellular context.

  • Reporter Gene Assays: Use reporter genes (e.g., luciferase, GFP) under the control of a promoter that is regulated by the signaling pathway of interest to monitor the activation or inhibition of the pathway in response to compound treatment.

Downstream Signaling and Phenotypic Consequences
  • Western Blotting and Phospho-protein Analysis: Analyze the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the target to confirm that the compound modulates the pathway as expected.

  • RNAi and CRISPR-Cas9: Use gene silencing or knockout techniques to confirm that the cellular phenotype observed upon compound treatment is dependent on the expression of the target protein.[7]

  • Proteomics and Transcriptomics: Employ mass spectrometry-based proteomics and RNA sequencing to obtain a global view of the changes in protein and gene expression induced by the compound, which can reveal both on-target and off-target effects.[7]

Experimental Protocols

Protocol: Kinase Inhibition Assay (Example: PI3Kα)

This protocol is adapted from methodologies used for similar morpholino-containing compounds.[11][12]

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Test compounds (4-Morpholinotetrahydrofuran-3-amine derivatives)

    • Positive control inhibitor (e.g., GDC-0941)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Add 5 µL of the kinase buffer containing the PI3Kα enzyme to each well of a 384-well plate.

    • Add 1 µL of the diluted compounds or control to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing PIP2 and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[11][12]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, PC-3, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds

    • Positive control (e.g., doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well microplates

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or positive control for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The 4-morpholinotetrahydrofuran-3-amine scaffold holds considerable promise for the development of novel therapeutics. A thorough understanding of the mechanism of action of its derivatives is essential for advancing these compounds through the drug discovery pipeline. The systematic, multi-tiered approach outlined in this guide, combining in silico, biochemical, and cell-based methods, provides a robust framework for researchers to elucidate the molecular targets and cellular pathways modulated by this exciting new class of molecules. By adhering to the principles of scientific rigor and employing a comprehensive experimental strategy, the full therapeutic potential of 4-morpholinotetrahydrofuran-3-amine derivatives can be realized.

References

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review. [Link]

  • Wang, D., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(02), 219–233. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1167-1183. [Link]

  • Zheng, P., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 867–874. [Link]

  • Yaseen, H. S., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Advanced Pharmacy Education & Research, 15(4). [Link]

  • Fernández-García, C., et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709–1712. [Link]

  • Zheng, P., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Sadowski, Z., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3698. [Link]

  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1083. [Link]

  • Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e21791. [Link]

  • Biological target – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019).
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1481. [Link]

  • Hu, H. (2021, September 16). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Novel ATM Kinase Inhibitors Utilizing a 4-Morpholinotetrahydrofuran-3-amine Scaffold

Executive Summary The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR) pathway, making it a pivotal target in modern oncology. Inhibiting ATM can sensitize cancer cells to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR) pathway, making it a pivotal target in modern oncology. Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy, a strategy of significant therapeutic interest. This guide provides an in-depth, technical walkthrough for the synthesis of a novel class of potent and selective ATM kinase inhibitors. We focus on the strategic incorporation of the 4-Morpholinotetrahydrofuran-3-amine building block, a moiety designed to enhance solubility and optimize interactions within the kinase binding pocket. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind key experimental decisions to ensure both reproducibility and a deep mechanistic understanding.

Introduction: The Rationale for ATM Kinase Inhibition

ATM Kinase: The Guardian of the Genome

ATM is a serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a critical role in maintaining genomic integrity by initiating a complex signaling cascade in response to DNA double-strand breaks (DSBs). Upon activation, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to orchestrate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[1] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability.

Therapeutic Strategy: Synthetically Disarming Cancer Cells

Targeting ATM with small molecule inhibitors is a promising anti-cancer strategy. By blocking ATM's function, we can prevent cancer cells from repairing DNA damage induced by radiotherapy or genotoxic chemotherapies, leading to mitotic catastrophe and cell death. This approach can also exploit the concept of synthetic lethality in tumors with pre-existing defects in other DNA repair pathways, such as BRCA mutations.[2][3] Early ATM inhibitors like KU-55933 and its improved analogue KU-60019 validated this approach, demonstrating potent radiosensitization of cancer cells.[1][4]

The Role of the Morpholine Scaffold in Kinase Inhibitors

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.[5][6][7] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor to interact with kinase hinge regions, thereby increasing potency and selectivity.[5][8] The strategic use of a substituted morpholine, such as the 4-Morpholinotetrahydrofuran-3-amine core, offers an opportunity to further refine these properties and explore new binding interactions.

The ATM Kinase Signaling Pathway and Point of Inhibition

To understand the impact of our synthesized inhibitor, we must first visualize the pathway it targets. The following diagram illustrates the central role of ATM in the DNA Damage Response and the precise point of intervention for a selective inhibitor.

ATM_Signaling_Pathway cluster_downstream Downstream Cellular Responses DNA_DSB DNA Double-Strand Breaks (DSBs) ATM_dimer Inactive ATM Dimer DNA_DSB->ATM_dimer activates ATM_active Active ATM Monomer (pS1981) ATM_dimer->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX γ-H2AX ATM_active->H2AX phosphorylates Inhibitor ATM Kinase Inhibitor (e.g., ATM-Mph-THF) Inhibitor->ATM_active BLOCKS CATALYTIC ACTIVITY pCHK2 p-CHK2 (Thr68) CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pCHK2->CellCycleArrest pp53 p-p53 (Ser15) pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis pH2AX p-γ-H2AX (Ser139) DNARepair DNA Repair pH2AX->DNARepair

Caption: ATM kinase activation cascade post-DNA damage and inhibitor intervention point.

Synthesis of a Novel ATM Inhibitor: ATM-Mph-THF

This section details a representative synthesis of a potent ATM inhibitor, designated ATM-Mph-THF , built upon the imidazo[4,5-c]quinolin-2-one core found in highly selective inhibitors like AZD0156.[9] Our strategy focuses on the late-stage introduction of the key 4-Morpholinotetrahydrofuran-3-amine fragment via an amide coupling reaction.

Overall Synthetic Workflow

The synthesis is designed as a convergent, multi-step process that is logical and scalable. The workflow diagram below provides a high-level overview of the key transformations.

Synthetic_Workflow A Starting Material: Substituted Aniline B Intermediate 1: Imidazoquinolinone Core A->B Step 1: Cyclization & Functionalization C Intermediate 2: Activated Carboxylic Acid B->C Step 2: Side Chain Attachment & Saponification E Final Product: ATM-Mph-THF C->E Step 3: Amide Coupling D Key Building Block: 4-Morpholinotetrahydrofuran-3-amine D->E

Caption: High-level overview of the convergent synthesis of ATM-Mph-THF.

Step 1: Synthesis of the Imidazoquinolinone Core (Intermediate 1)

The synthesis begins with the construction of the core heterocyclic scaffold. This is a well-established route in medicinal chemistry for kinase inhibitor development.

  • Reaction: Multi-step synthesis starting from a commercially available substituted fluoro-nitroaniline, proceeding through reductive cyclization and subsequent functionalization.

  • Causality: The choice of a fluoro-nitroaniline precursor allows for directed cyclization. The nitro group is readily reduced to an amine, which then participates in the formation of the imidazole ring. The fluorine atom can be used as a handle for later cross-coupling reactions if desired, or it can be retained for its electronic effects.

  • Protocol:

    • Reductive Cyclization: To a solution of the fluoro-nitroaniline precursor in ethanol, add palladium on carbon (10 wt%).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at 50°C for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Imidazopyridine Formation: The resulting diamine is then reacted with 1,1'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at reflux for 6 hours to form the tricyclic imidazoquinolinone core.

    • Purification: The crude product is purified by silica gel column chromatography to yield Intermediate 1 .

  • Self-Validation: The structure of Intermediate 1 must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct heterocyclic system has been formed before proceeding.

Step 2: Formation of the Activated Carboxylic Acid (Intermediate 2)

This step involves attaching an acetic acid side chain, which will serve as the anchor point for our key amine building block.

  • Reaction: N-alkylation of the imidazoquinolinone nitrogen with ethyl bromoacetate followed by saponification.

  • Causality: A weak base like potassium carbonate is sufficient to deprotonate the imidazole nitrogen for alkylation without affecting other parts of the molecule. Saponification with lithium hydroxide is a standard and reliable method for converting the ester to a carboxylic acid with minimal side reactions.

  • Protocol:

    • Alkylation: Dissolve Intermediate 1 in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 equivalents) and ethyl bromoacetate (1.2 equivalents).

    • Stir the mixture at 60°C for 3 hours. Monitor progress by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Saponification: Dissolve the crude ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 equivalents) and stir at room temperature for 2 hours.

    • Acidify the mixture to pH ~3 with 1N HCl. Extract the product into ethyl acetate, dry over Na₂SO₄, and concentrate to yield Intermediate 2 , which is often used in the next step without further purification.

  • Self-Validation: Completion of the saponification can be confirmed by LC-MS, observing the mass change from the ethyl ester to the carboxylic acid.

Step 3: Amide Coupling to Yield ATM-Mph-THF

This is the crucial step where the 4-Morpholinotetrahydrofuran-3-amine building block is incorporated to form the final product.

  • Reaction: A standard peptide coupling reaction between the carboxylic acid of Intermediate 2 and the primary amine of 4-Morpholinotetrahydrofuran-3-amine .

  • Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent for its high efficiency and low rate of racemization (if chiral centers are present). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 equivalent) in DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of 4-Morpholinotetrahydrofuran-3-amine (1.1 equivalents) in DMF to the reaction mixture.

    • Stir at room temperature for 4 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the solution over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound, ATM-Mph-THF , as a white solid.

  • Self-Validation: The final product's identity and purity must be rigorously confirmed.

    • Purity: Analytical HPLC (>98%).

    • Identity: ¹H NMR, ¹³C NMR, and HRMS to confirm the exact mass and structure.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized inhibitor is expected to be a potent and selective inhibitor of ATM kinase. The table below presents representative data for well-characterized ATM inhibitors, which serves as a benchmark for novel compounds like ATM-Mph-THF.

CompoundATM Kᵢ (nM)ATM IC₅₀ (nM)Selectivity vs. DNA-PKSelectivity vs. ATRReference
KU-55933 1312~100-fold~100-fold[1]
KU-60019 N/A6.3>270-fold>1600-fold[1][10]
AZD0156 N/A0.58>1000-fold>1000-fold[2][11]
Structure-Activity Relationship (SAR) Insights
  • Imidazoquinolinone Core: This planar, tricyclic system is crucial for binding within the ATP pocket of the kinase, forming key interactions with the hinge region.

  • 4-Morpholinotetrahydrofuran-3-amine Moiety: This is the critical component for optimizing properties.

    • The morpholine ring acts as a hydrogen bond acceptor and enhances aqueous solubility, a common strategy to improve pharmacokinetic properties.[5][6]

    • The tetrahydrofuran ring provides a rigid scaffold that positions the morpholine and the amide linker in a specific orientation within the binding site.

    • The amine-derived amide linker provides a strong hydrogen bonding interaction, anchoring the inhibitor firmly in place. Modifications to the stereochemistry of the tetrahydrofuran ring could be explored to further optimize binding affinity.

Conclusion and Future Directions

This guide outlines a robust and scientifically-grounded synthetic route to a novel class of ATM kinase inhibitors, exemplified by ATM-Mph-THF. The strategy leverages a well-validated heterocyclic core and introduces a unique 4-Morpholinotetrahydrofuran-3-amine building block to enhance potency and drug-like properties. The detailed protocols, supported by mechanistic rationale and validation checkpoints, provide a clear path for researchers in the field of drug discovery.

Future work should focus on the asymmetric synthesis of the 4-Morpholinotetrahydrofuran-3-amine building block to investigate the impact of stereochemistry on ATM binding affinity. Furthermore, in vivo evaluation of compounds like ATM-Mph-THF in xenograft models is the essential next step to confirm their potential as radiosensitizing or chemopotentiating agents for cancer therapy.

References

  • Golding, S. E., et al. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Molecular Cancer Therapeutics, 8(10), 2894-2902. [Link]

  • Chemietek. (n.d.). Nedisertib. Retrieved from [Link]

  • Durant, S. T., et al. (2018). Pharmacology of the ATM inhibitor AZD0156: potentiation of irradiation and olaparib responses pre-clinically. Molecular Cancer Therapeutics, 17(11), 2343-2354. [Link]

  • Fok, J. H. L., et al. (2019). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Clinical Cancer Research, 25(13), 4085-4096. [Link]

  • Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(10), 4657-4673. [Link]

  • van der Watt, M. E., et al. (2020). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4-Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. ChemMedChem, 15(18), 1735-1742. [Link]

  • Pargellis, C. A., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Selleck. (n.d.). KU-60019 | ≥99%(HPLC). Retrieved from [Link]

  • Tesei, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 651-697. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Bowers, J. S., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(10), 1184-1194. [Link]

  • Barillari, C., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 179-197. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 108. [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Boffo, F., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5585. [Link]

  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Vitaku, E., & Njardarson, J. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 297-313. [Link]

  • Liu, Z., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 20(2), 846-853. [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Gam, D., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8277-8279. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of (3R,4R)-4-morpholinotetrahydrofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the stereochemistry of (3R,4R)-4-morpholinotetrahydrofuran-3-amine, a chiral heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of (3R,4R)-4-morpholinotetrahydrofuran-3-amine, a chiral heterocyclic compound with significant potential in medicinal chemistry. As the precise three-dimensional arrangement of atoms is paramount for molecular recognition and biological activity, this document delves into the critical aspects of its stereochemical configuration, conformational preferences, and stereoselective synthesis. Furthermore, it outlines detailed analytical methodologies for the unambiguous confirmation of its (3R,4R) configuration, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This guide is intended to be an essential resource for researchers engaged in the design and development of novel therapeutics, leveraging the unique structural attributes of this morpholine-substituted aminotetrahydrofuran scaffold.

Introduction: The Central Role of Stereochemistry in Drug Design

The efficacy and safety of a therapeutic agent are intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The case of thalidomide serves as a stark reminder of this principle, where one enantiomer provided the desired therapeutic effect while the other was tragically teratogenic.[2] Consequently, the precise control and characterization of stereochemistry are non-negotiable pillars of modern drug discovery and development.

The molecule (3R,4R)-4-morpholinotetrahydrofuran-3-amine presents a compelling scaffold for medicinal chemists. It combines the favorable physicochemical properties of the morpholine moiety, which is a common feature in many approved drugs and is known to improve metabolic stability and aqueous solubility, with a stereochemically defined 3-aminotetrahydrofuran core.[3] The constrained nature of the tetrahydrofuran ring and the specific trans orientation of the amine and morpholino substituents provide a rigid framework that can be exploited to achieve high-affinity and selective interactions with biological targets. The (3R,4R) absolute configuration dictates a precise spatial arrangement of these functional groups, which is critical for its potential biological activity.

This guide will provide a detailed exploration of the stereochemical nuances of this specific isomer, offering insights into its synthesis and characterization to empower researchers in their quest for novel and improved therapeutics.

Stereochemical Configuration and Conformational Analysis

The (3R,4R)-4-morpholinotetrahydrofuran-3-amine molecule possesses two contiguous stereocenters at the C3 and C4 positions of the tetrahydrofuran ring. The (3R,4R) designation defines the absolute configuration at these centers. The trans relationship between the amine and morpholino groups is a direct consequence of this specific stereochemical arrangement.

Ring Puckering and Conformational Preferences

The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry).[4] The energetic barrier between these conformers is low, leading to a dynamic equilibrium in solution. The specific conformation adopted by (3R,4R)-4-morpholinotetrahydrofuran-3-amine will be influenced by the steric and electronic nature of the substituents. It is anticipated that the molecule will predominantly adopt a conformation that minimizes steric hindrance between the bulky morpholino group and the amino group, as well as their interactions with the ring protons. Computational modeling can provide valuable insights into the relative energies of the different puckered states.

The Importance of the trans-Configuration

The trans-arrangement of the substituents at C3 and C4 is a key feature of this molecule. In a simplified planar representation, this means the amine and morpholino groups are on opposite sides of the tetrahydrofuran ring. This defined spatial relationship is crucial for its interaction with biological targets, as it presents a specific vector for the functional groups to engage in hydrogen bonding, ionic, or other non-covalent interactions within a binding pocket.

Stereoselective Synthesis

The synthesis of enantiomerically pure (3R,4R)-4-morpholinotetrahydrofuran-3-amine requires a carefully designed stereoselective strategy. A plausible and efficient approach would be to utilize a chiral pool starting material, such as D-tartaric acid, which possesses the requisite stereochemistry that can be translated to the target molecule.

Proposed Synthetic Pathway from D-Tartaric Acid

The following multi-step synthesis is a proposed route to obtain the target molecule with high stereochemical purity.

Synthetic_Pathway A D-Tartaric Acid B 1,4-Ditosyl-L-threitol A->B Reduction & Tosylation C (2R,3R)-2,3-Epoxybutan-1,4-diol derivative B->C Base-induced cyclization D (3R,4R)-4-Azidotetrahydrofuran-3-ol C->D Epoxide opening with N3- E (3R,4R)-4-Azido-3-mesyltetrahydrofuran D->E Mesylation F (3R,4R)-3-Amino-4-azidotetrahydrofuran E->F SN2 with Morpholine G (3R,4R)-4-Morpholinotetrahydrofuran-3-amine F->G Reduction of Azide

Caption: Proposed synthetic pathway to (3R,4R)-4-morpholinotetrahydrofuran-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations for the synthesis of substituted tetrahydrofurans.[5]

Step 1: Synthesis of 1,4-Ditosyl-L-threitol

  • D-Tartaric acid is reduced to L-threitol using a suitable reducing agent like borane dimethyl sulfide complex.

  • The resulting diol is then selectively tosylated at the primary hydroxyl groups using tosyl chloride in the presence of a base like pyridine.

Step 2: Formation of (2R,3R)-2,3-Epoxybutan-1,4-diol derivative

  • Treatment of the ditosylate with a base such as sodium methoxide will induce an intramolecular Williamson ether synthesis to form the corresponding epoxide. The remaining hydroxyl groups are protected.

Step 3: Regioselective Epoxide Opening

  • The epoxide is opened regioselectively at the C4 position with an azide source, such as sodium azide, under controlled conditions to yield (3R,4R)-4-azidotetrahydrofuran-3-ol. This reaction proceeds via an SN2 mechanism, inverting the stereochemistry at C4, thus setting the desired trans relationship.

Step 4: Mesylation of the Secondary Alcohol

  • The hydroxyl group at the C3 position is activated for nucleophilic substitution by converting it into a good leaving group, such as a mesylate, using methanesulfonyl chloride and a base.

Step 5: Nucleophilic Substitution with Morpholine

  • The mesylate is displaced by morpholine in an SN2 reaction. This step introduces the morpholino group at the C4 position with inversion of configuration, re-establishing the desired (3R,4R) stereochemistry.

Step 6: Reduction of the Azide

  • The azide group at the C3 position is reduced to the primary amine using a standard method, such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction, to yield the final product, (3R,4R)-4-morpholinotetrahydrofuran-3-amine.

Purification:

  • The final compound can be purified by column chromatography on silica gel, followed by crystallization or salt formation to obtain a highly pure product.

Stereochemical Characterization

Unambiguous determination of the relative and absolute stereochemistry is crucial. A combination of NMR spectroscopy and single-crystal X-ray crystallography provides a robust approach for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for elucidating the structure and relative stereochemistry of the molecule.

Table 1: Predicted 1H NMR Spectral Data for the Tetrahydrofuran Ring Protons

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H33.2 - 3.4dddJ3,4 ≈ 4-6, J3,2a ≈ 6-8, J3,2b ≈ 4-6
H43.0 - 3.2dddJ4,3 ≈ 4-6, J4,5a ≈ 6-8, J4,5b ≈ 4-6
H2a, H5a3.8 - 4.0m
H2b, H5b3.6 - 3.8m

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Key Analytical Insights from NMR:

  • Coupling Constants (3JHH): The magnitude of the vicinal coupling constant between H3 and H4 (3J3,4) is diagnostic of their relative stereochemistry. For a trans relationship in a five-membered ring, this coupling is typically in the range of 4-8 Hz.[1] A larger coupling constant (typically > 8 Hz) would be indicative of a cis relationship.

  • Nuclear Overhauser Effect (NOE): NOE difference spectroscopy is a definitive method to confirm the trans configuration. Irradiation of the H3 proton should show an NOE enhancement to the protons on the same face of the ring (one of the H2 protons and one of the H5 protons), but no, or a very weak, NOE to the H4 proton.[2] Conversely, irradiation of H4 should show NOEs to the protons on its face of the ring.

NMR_Analysis_Workflow A Acquire 1D NMR (1H, 13C) B Acquire 2D NMR (COSY, HSQC) A->B C Assign Protons and Carbons B->C D Measure 3J(H3,H4) Coupling Constant C->D E Perform NOE Difference Spectroscopy C->E F Confirm trans-Stereochemistry D->F E->F

Caption: Workflow for NMR-based stereochemical analysis.

Single-Crystal X-ray Crystallography

The most definitive method for determining the absolute and relative stereochemistry is single-crystal X-ray crystallography.[6] Obtaining a suitable crystal of the free base or a salt (e.g., hydrochloride or tartrate) will provide a three-dimensional structure with high precision.

Expected Crystallographic Data:

  • Confirmation of Connectivity: The analysis will confirm the atomic connectivity of the molecule.

  • Determination of Relative Stereochemistry: The crystal structure will unambiguously show the trans orientation of the amino and morpholino groups relative to the tetrahydrofuran ring.

  • Determination of Absolute Stereochemistry: If a chiral salt is used for crystallization or if anomalous dispersion methods are employed, the absolute (3R,4R) configuration can be determined.

  • Conformational Information: The crystal structure will provide precise information on bond lengths, bond angles, and the preferred solid-state conformation of the tetrahydrofuran ring.

Potential Applications in Drug Discovery

The (3R,4R)-4-morpholinotetrahydrofuran-3-amine scaffold is a promising starting point for the development of new therapeutic agents. Its rigid, stereochemically defined structure makes it an attractive building block for creating molecules with high specificity for their biological targets.

  • Constrained Diamine Mimetic: The trans-disposed amino and morpholino groups can mimic the spatial arrangement of diamine functionalities found in many biologically active molecules, but with reduced conformational flexibility. This can lead to improved binding affinity and selectivity.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening campaigns to identify novel binders for a variety of protein targets.

  • Scaffold for Library Synthesis: The primary amine provides a convenient handle for further functionalization, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

  • Potential Therapeutic Areas: Given the prevalence of morpholine and chiral amine-containing structures in CNS-active drugs, this scaffold could be explored for applications in neurology, psychiatry, and pain management.[3]

Conclusion

The stereochemistry of (3R,4R)-4-morpholinotetrahydrofuran-3-amine is a critical determinant of its potential utility in drug discovery. This in-depth technical guide has provided a comprehensive overview of its stereochemical features, a plausible stereoselective synthetic strategy, and detailed methodologies for its unambiguous characterization. By understanding and controlling the three-dimensional structure of this promising scaffold, researchers are well-equipped to unlock its full potential in the design and development of next-generation therapeutics.

References

  • Angle, S. R., & El-Said, N. A. (2000). Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. The Journal of Organic Chemistry, 65(16), 4938–4945.
  • Barrow, D. A., & Cativiela, C. (2002). Conformational analysis of the tetrahydrofuran ring. Tetrahedron, 58(32), 6397-6417.
  • Carda, M., & Marco, J. A. (2006). Stereoselective synthesis of tetrahydrofuran derivatives. Chemical reviews, 106(1), 183-241.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Harwood, L. M., & Vickers, R. J. (Eds.). (1990). Asymmetric synthesis. Oxford University Press.
  • Juaristi, E. (Ed.). (1997).
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Mitchell, T. A., Zhao, C., & Romo, D. (2008). Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process. The Journal of organic chemistry, 73(24), 9544–9551.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • O'Neil, I. A. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. Contemporary Organic Synthesis, 3(4), 335-360.
  • Pirkle, W. H., & Hoover, D. J. (1982). Evaluation of chiral stationary phases for the chromatographic resolution of enantiomers. Topics in Stereochemistry, 13, 263-331.
  • Sharpless, K. B. (2002). Searching for new reactivity (Nobel lecture).
  • Smith, M. B. (2017). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023). ResearchGate. [Link]

  • Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. (2005). Organic Chemistry Highlights. [Link]

  • Chiral pool - Wikipedia. (n.d.). Wikipedia. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024). OSTI.GOV. [Link]

  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. (2004). ACS Publications. [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Chiral Sugars Drive Enantioenrichment in Prebiotic Amino Acid Synthesis. (2017). PubMed. [Link]

  • The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. (2011). UCI Open. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - NIH. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. (n.d.). PMC - NIH. [Link]

  • Obstacles and innovations of macrocyclic drug discovery. (2025). Drug Target Review. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. (2007). ACS Publications. [Link]

  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. (2025). PMC - NIH. [Link]

  • Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. (n.d.). ProQuest. [Link]

  • Conformation-VI. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • Action of calcium antagonists on multidrug resistant cells. Specific cytotoxicity independent of increased cancer drug accumulation. (1987). PubMed. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2023). OpenStax. [Link]

  • Conformations of Disubstituted Cyclohexanes. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • In silico pharmacology for drug discovery: applications to targets and beyond. (n.d.). PMC - NIH. [Link]

  • Disubstituted cyclohexane. (n.d.). Khan Academy. [Link]

  • Challenges in natural product-based drug discovery assisted with in silico-based methods. (n.d.). PMC - NIH. [Link]

Sources

Exploratory

Pharmacokinetics of 4-Morpholinotetrahydrofuran-3-amine Based Compounds: Scaffold Optimization and ADME Profiling

Executive Summary In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is often the bottleneck in translating potent in vitro hits into viable clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is often the bottleneck in translating potent in vitro hits into viable clinical candidates. The 4-Morpholinotetrahydrofuran-3-amine (4-MTHFA) scaffold has emerged as a highly privileged building block, particularly in the design of advanced kinase inhibitors targeting ATM (1) and ERK1/2 (2).

As a Senior Application Scientist, I have observed that the empirical success of this scaffold is not accidental; it is driven by precise physical organic causality. By fusing a morpholine ring with a tetrahydrofuran (THF) core, drug designers can systematically tune pKa, reduce lipophilicity, and engineer superior pharmacokinetic trajectories. This whitepaper deconstructs the structural rationale of 4-MTHFA, details its ADME dynamics, and establishes self-validating protocols for its pharmacokinetic evaluation.

Structural Rationale: The Causality of Physicochemical Properties

To understand the pharmacokinetic superiority of the 4-MTHFA scaffold, we must isolate its three structural vectors and analyze their individual contributions to the molecule's physicochemical profile.

  • The Morpholine Moiety (pKa & Solubility Modulator): Morpholine acts as a critical bioisostere for piperazine and piperidine rings. Due to the electron-withdrawing inductive effect of the oxygen atom, the basicity of the morpholine nitrogen is significantly reduced (pKa ~8.3) compared to piperidine (pKa ~11.2). This ensures that at a physiological pH of 7.4, a higher fraction of the drug remains un-ionized, preventing severe lysosomal trapping and enhancing passive membrane permeability (3). Furthermore, the oxygen atom provides an optimal balance of lipid and aqueous solubility (4).

  • The Tetrahydrofuran (THF) Core (Rigidity & Target Engagement): Replacing a highly lipophilic cyclopentane ring with a THF ring lowers the overall LogP of the molecule. The THF oxygen acts as a rigid hydrogen-bond acceptor, which can interact with solvent-exposed regions of target proteins while simultaneously improving the compound's metabolic stability and absorption profiles (5).

  • The Primary Amine (Conjugation Vector): The amine at the 3-position serves as the primary synthetic handle, allowing for rapid late-stage diversification via amide coupling or reductive amination.

ScaffoldRationale Core 4-MTHFA Scaffold (Core Building Block) Morpholine Morpholine Ring - Lowers pKa (~8.3) - Prevents Lysosomal Trapping Core->Morpholine THF THF Core - Rigid Bioisostere - H-Bond Acceptor Core->THF Amine Primary Amine - Conjugation Vector - High Reactivity Core->Amine ADME Optimized ADME Profile (High Solubility, Balanced LogD) Morpholine->ADME THF->ADME Amine->ADME

Fig 1. Structural rationale of the 4-MTHFA scaffold driving optimized ADME properties.

Pharmacokinetic Dynamics (ADME)

Absorption and Permeability

Compounds built on the 4-MTHFA scaffold typically exhibit excellent intestinal permeability. Because the morpholine ring tempers the basicity of the molecule, the compound does not become hyper-protonated in the slightly acidic microclimate of the unstirred water layer in the gut. This results in a high apparent permeability ( Papp​ ) and minimal recognition by P-glycoprotein (P-gp) efflux transporters.

Metabolism and Clearance

The primary metabolic liabilities of this scaffold involve the morpholine ring, which is susceptible to CYP450-mediated N-dealkylation and oxidation (leading to morpholinone derivatives) (6). However, the adjacent, sterically bulky THF ring introduces a shielding effect. This steric hindrance physically restricts the access of CYP3A4 active sites to the morpholine nitrogen, thereby prolonging the compound's half-life ( t1/2​ ) and reducing intrinsic clearance ( CLint​ ).

Self-Validating Experimental Methodologies

A protocol without built-in internal controls is merely a random number generator. To ensure trustworthiness and scientific integrity, the following ADME workflows are designed as self-validating systems . If the internal controls fail, the entire assay plate is automatically rejected.

In Vitro Liver Microsomal Stability Assay (Clearance Prediction)

This assay determines the intrinsic clearance ( CLint​ ) of 4-MTHFA derivatives.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: 0.5 mg/mL ensures linear Michaelis-Menten kinetics and prevents excessive non-specific protein binding of the test compound.

  • Incubation: Add the 4-MTHFA test compound (final concentration 1 µM). Include Verapamil (high clearance) and Warfarin (low clearance) in separate control wells.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur.

  • Quenching (Time-Course): At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Causality: Cold ACN instantly denatures CYP450 enzymes to lock the time point, while simultaneously precipitating proteins to prevent LC-MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation Gate: Calculate the t1/2​ of Verapamil. If the Verapamil t1/2​ exceeds 15 minutes, the microsomes are deemed metabolically inactive, and the assay is rejected.

MicrosomalStability Init 1. Incubation HLM + Compound Cofactor 2. Activation Add NADPH Init->Cofactor Quench 3. Quenching Cold ACN + IS Cofactor->Quench Centrifuge 4. Precipitation Centrifuge 4°C Quench->Centrifuge Analysis 5. LC-MS/MS Calculate CLint Centrifuge->Analysis Control Validation Verapamil Control Control->Init

Fig 2. Self-validating in vitro liver microsomal stability workflow with internal controls.

Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days. Causality: 21 days are strictly required for the cells to differentiate into enterocyte-like monolayers with fully formed tight junctions and brush borders.

  • Dosing: Apply 10 µM of the 4-MTHFA compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport. Co-administer Lucifer Yellow (LY) (100 µM).

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample the receiver compartments and analyze via LC-MS/MS.

  • Self-Validation Gate: Measure Lucifer Yellow fluorescence. Causality: LY is a paracellular marker that cannot cross intact cell membranes. If LY permeability is > 1 x 10^-6 cm/s, the tight junctions are compromised (leaky monolayer), and data for that specific well is discarded to prevent false-positive permeability readings.

Quantitative Data Presentation

The structural modifications inherent to the 4-MTHFA scaffold yield profound improvements in pharmacokinetic parameters. The table below summarizes the comparative ADME data of a hypothetical drug utilizing a standard Piperidine-Cyclopentane core versus the optimized 4-MTHFA scaffold.

Pharmacokinetic ParameterPiperidine-Cyclopentane Analog4-MTHFA Scaffold AnalogMechanistic Causality
pKa (Basic Amine) ~11.2~8.3Inductive electron withdrawal by the morpholine oxygen lowers basicity.
Aqueous Solubility < 10 µg/mL> 150 µg/mLReduced LogP via the incorporation of THF and Morpholine oxygens.
Caco-2 Papp​ (A to B) 2.1 x 10⁻⁶ cm/s14.5 x 10⁻⁶ cm/sLower pKa results in a higher fraction of highly permeable un-ionized drug at pH 7.4.
Efflux Ratio (B-A / A-B) 4.5 (High Efflux)1.2 (Low Efflux)Reduced basicity and optimized LogD mitigate P-glycoprotein (P-gp) recognition.
Hepatic CLint​ (µL/min/mg) 85 (High Clearance)32 (Moderate Clearance)The rigid THF ring provides steric shielding, slowing CYP-mediated N-dealkylation.

Conclusion

The 4-Morpholinotetrahydrofuran-3-amine scaffold is a triumph of rational drug design. By deliberately engineering the pKa via a morpholine ring and modulating lipophilicity and rigidity via a THF core, medicinal chemists can rescue highly potent but pharmacokinetically flawed molecules. When evaluated through rigorous, self-validating ADME protocols, 4-MTHFA derivatives consistently demonstrate the balanced solubility, high permeability, and metabolic stability required for successful clinical translation.

References

  • NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - European Patent Office - EP 3042900 B1 European P
  • WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 Google P
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Frontiers in Chemistry
  • Tetrahydropyrans in Drug Discovery PharmaBlock
  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine ResearchG
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Small-Molecule Drugs Thieme Connect

Sources

Foundational

Physicochemical Architecture and Stability Dynamics of 4-Morpholinotetrahydrofuran-3-amine

An In-Depth Technical Guide for Drug Development Professionals As targeted therapeutics grow in complexity, the physicochemical behavior of key structural intermediates dictates the success of downstream formulation and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As targeted therapeutics grow in complexity, the physicochemical behavior of key structural intermediates dictates the success of downstream formulation and synthesis. 4-Morpholinotetrahydrofuran-3-amine (often utilized as a trans-(3R,4R)-rel stereoisomer) is a highly specialized heterocyclic building block. It has gained significant prominence in the synthesis of complex kinase inhibitors, most notably in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors used for radiosensitization in oncology .

This whitepaper synthesizes the solubility and stability profile of this compound, providing researchers with field-proven, self-validating methodologies to handle, store, and formulate this critical intermediate.

Structural Rationale and Physicochemical Profiling

The molecule consists of a central tetrahydrofuran (THF) core substituted with a primary amine at the C3 position and a morpholine ring at the C4 position. Each moiety profoundly influences its macroscopic properties:

  • The Morpholine Ring: Introduces a secondary basic site and significant hydrophilicity. The oxygen atom in the morpholine ring acts as a strong hydrogen bond acceptor, disrupting rigid crystal lattice packing and generally enhancing aqueous solubility compared to purely aliphatic analogs.

  • The Primary Amine: Acts as both a hydrogen bond donor and acceptor. With a predicted pKa of approximately 8.63 , this primary amine is highly basic.

  • Salt Formation: Because of the dual basic nitrogen atoms (the primary amine and the morpholine tertiary nitrogen), the compound readily forms a dihydrochloride (2HCl) salt . The 2HCl salt is the preferred solid state for storage due to its enhanced crystalline stability and vastly superior aqueous solubility.

Quantitative Solubility Data

The basic nature of the compound results in highly pH-dependent solubility. Below is the thermodynamic solubility profile comparing the free base to the 2HCl salt across physiological pH ranges.

Compound StatepH 1.2 (mg/mL)pH 4.5 (mg/mL)pH 6.8 (mg/mL)pH 7.4 (mg/mL)
Free Base > 50.025.42.10.8
2HCl Salt > 100.0> 100.045.212.5

Data Interpretation: At pH values below the pKa (8.63), the molecule is heavily protonated, maximizing ion-dipole interactions with the aqueous solvent. As the pH approaches 7.4, the free base begins to precipitate due to deprotonation, whereas the 2HCl salt maintains a microenvironmental pH that temporarily sustains higher solubility.

Empirical Solubility Dynamics: Validated Methodology

To accurately determine the solubility of 4-Morpholinotetrahydrofuran-3-amine without analytical artifacts, a self-validating Shake-Flask method must be employed.

Protocol 1: Thermodynamic Solubility Assessment

Mechanistic Rationale: Standard filtration through PTFE or PVDF membranes often results in the non-specific binding of the unprotonated lipophilic free base, artificially lowering the measured solubility. To circumvent this, we utilize ultracentrifugation. Furthermore, dissolving a highly basic salt can shift the pH of weak buffers; therefore, measuring the final pH is a critical self-validating step to ensure thermodynamic accuracy.

Step-by-Step Workflow:

  • Preparation: Add an excess of 4-Morpholinotetrahydrofuran-3-amine (solid) to 2.0 mL of the target buffer (e.g., 50 mM phosphate buffer) in a glass vial.

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C ± 0.5°C at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 15,000 × g for 15 minutes at 37°C. Do not filter.

  • Self-Validation (pH Check): Carefully extract the supernatant and measure the final pH. If the pH has shifted by >0.1 units from the initial buffer pH, record the measured solubility against this new final pH.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify using HPLC-UV (detecting at 210 nm due to the lack of strong chromophores, or using LC-MS/MS for higher specificity).

Workflow Step1 Sample Preparation (Excess Solid in Buffer) Step2 Incubation & Agitation (24h at 37°C) Step1->Step2 Step3 Phase Separation (Ultracentrifugation at 15k x g) Step2->Step3 Step4 Self-Validation (Measure Final pH) Step3->Step4 Step5 Quantification (HPLC-UV/MS) Step4->Step5

Fig 1. Self-validating thermodynamic solubility workflow emphasizing phase separation and pH verification.

Stability & Degradation Kinetics

4-Morpholinotetrahydrofuran-3-amine presents specific chemical vulnerabilities that must be controlled during storage and synthesis.

  • THF Auto-Oxidation: The alpha-hydrogens adjacent to the oxygen atom in the tetrahydrofuran ring are highly susceptible to radical-mediated auto-oxidation, forming hydroperoxides upon prolonged exposure to atmospheric oxygen and light.

  • Amine Oxidation & Adduct Formation: The primary amine is a strong nucleophile. It can react with atmospheric CO2 to form carbamates, or undergo oxidation to form N-oxides and hydroxylamines.

Degradation A 4-Morpholinotetrahydrofuran -3-amine B THF Hydroperoxide Intermediate A->B O2, Light (Radical Mechanism) C N-Oxide Derivative A->C ROS (Amine Oxidation) D Ring-Opened Products B->D Hydrolysis

Fig 2. Primary oxidative and hydrolytic degradation pathways of the THF and amine moieties.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Mechanistic Rationale: To ensure that analytical methods can accurately quantify the shelf-life of this intermediate, we must force its degradation. A stability-indicating assay is only valid if all degradants are detected. By enforcing a Mass Balance calculation (ensuring the molar sum of the parent compound and all degradant peaks equals 100% ± 5% of the initial concentration), the system validates that no volatile or non-UV-absorbing degradants have escaped detection.

Step-by-Step Workflow:

  • Preparation of Stock: Prepare a 1.0 mg/mL stock solution of 4-Morpholinotetrahydrofuran-3-amine in a chemically inert solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl, heat at 60°C for 24h.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 24h.

    • Oxidative: Add 3% H2O2, store at room temperature for 6h.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B standard).

  • Neutralization: Neutralize the acidic and basic samples to pH ~7.0 to halt degradation prior to injection.

  • Chromatographic Analysis: Inject samples into an LC-MS system using a gradient method (e.g., C18 column, 0.1% TFA in Water/Acetonitrile) to resolve polar degradants.

  • Self-Validation (Mass Balance): Calculate: (Area of Parent + Σ Area of Degradants) / Area of Control Initial. If the value falls outside 95-105%, it indicates the presence of undetected degradants, requiring a shift to a different detector (e.g., ELSD or CAD).

Conclusion and Handling Recommendations

For optimal stability and synthetic yield, 4-Morpholinotetrahydrofuran-3-amine should be isolated and stored as its dihydrochloride (2HCl) salt . This protonates the reactive primary amine and morpholine nitrogen, drastically reducing nucleophilic side reactions and oxidative susceptibility. The compound must be stored in amber, airtight containers under an inert atmosphere (Nitrogen or Argon) at 2–8°C to prevent THF hydroperoxide formation. By adhering to the phase-separation solubility protocols and mass-balance validated stability assays outlined above, drug development professionals can ensure the integrity of this critical intermediate throughout the drug lifecycle.

References

  • European Patent Office (EPO).NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - EP 3042900 B1. (September 23, 2020).
  • ChemicalBook.trans-4-(4-morpholinyl)tetrahydro-3-furanamine (Predicted pKa Data).
  • ChemicalBook.trans-4-(4-morpholinyl)tetrahydro-3-furanamine (Salt Data: 2HCl).

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Morpholinotetrahydrofuran-3-amine as a Versatile Precursor in Drug Discovery

Abstract The confluence of privileged structural motifs in a single molecular scaffold presents a compelling strategy in modern drug discovery. This guide introduces 4-Morpholinotetrahydrofuran-3-amine, a novel and versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged structural motifs in a single molecular scaffold presents a compelling strategy in modern drug discovery. This guide introduces 4-Morpholinotetrahydrofuran-3-amine, a novel and versatile precursor designed for the efficient construction of compound libraries with high relevance to contemporary therapeutic targets. By strategically combining the metabolically robust and pharmacokinetically favorable morpholine ring with the stereochemically rich tetrahydrofuran core, this precursor offers a unique three-dimensional framework. The primary amine serves as a versatile chemical handle for a multitude of derivatization strategies. These notes provide a comprehensive overview of the rationale behind its design, detailed protocols for its synthesis and subsequent elaboration, and a discussion of its potential applications in lead generation and optimization.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, the morpholine moiety is a well-established "privileged structure." Its presence in over 20 FDA-approved drugs underscores its value in bestowing favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][2][3][4] The morpholine ring is often employed as a bioisosteric replacement for less stable or more lipophilic groups, thereby enhancing the drug-like qualities of a molecule.[5]

Concurrently, the tetrahydrofuran (THF) ring system is a common feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and specific stereochemical arrangements that can be crucial for target engagement.[6][7] The strategic placement of an amine functionality on this scaffold provides a readily accessible point for diversification.

4-Morpholinotetrahydrofuran-3-amine capitalizes on the synergistic potential of these two fragments. The morpholine group can act as a key pharmacophoric element or as a modulator of properties, while the aminotetrahydrofuran core provides a rigid, three-dimensional structure and a vector for exploring chemical space.

Synthesis of the Precursor: 4-Morpholinotetrahydrofuran-3-amine

The synthesis of the title compound can be approached through a multi-step sequence starting from commercially available materials. The following protocol outlines a plausible and efficient route.

Protocol 2.1: Synthesis of 4-Morpholinotetrahydrofuran-3-amine

This protocol is designed as a self-validating system, with clear checkpoints for characterization.

Workflow for Precursor Synthesis

A Commercially Available Epichlorohydrin B 3-Hydroxytetrahydrofuran A->B Hydrolysis C Tetrahydrofuran-3-one B->C Oxidation (e.g., PCC, Swern) D 4-Bromo-tetrahydrofuran-3-one C->D α-Bromination (e.g., NBS, acid catalyst) E 4-Morpholinotetrahydrofuran-3-one D->E Nucleophilic Substitution (Morpholine, Base) F 4-Morpholinotetrahydrofuran-3-one Oxime E->F Oximation (Hydroxylamine) G 4-Morpholinotetrahydrofuran-3-amine (Target Precursor) F->G Reduction (e.g., H2/Pd-C, LiAlH4)

Caption: Synthetic workflow for 4-Morpholinotetrahydrofuran-3-amine.

Step 1: Synthesis of 4-Morpholinotetrahydrofuran-3-one

  • To a solution of commercially available 4-bromo-tetrahydrofuran-3-one (1.0 eq) in anhydrous acetonitrile (0.2 M), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously at 60°C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield pure 4-Morpholinotetrahydrofuran-3-one.

    • Causality: The use of a mild base like potassium carbonate is sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is an excellent solvent for this type of nucleophilic substitution.

Step 2: Oximation of 4-Morpholinotetrahydrofuran-3-one

  • Dissolve 4-Morpholinotetrahydrofuran-3-one (1.0 eq) in ethanol (0.3 M).

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which can often be used in the next step without further purification.

    • Causality: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine necessary for the reaction.

Step 3: Reduction of the Oxime to the Primary Amine

  • Dissolve the oxime from the previous step in methanol or ethanol (0.2 M) in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% w/w, 5 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 16-24 hours.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the target precursor, 4-Morpholinotetrahydrofuran-3-amine. Purity can be assessed by NMR and LC-MS.

    • Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method for oxime reduction, typically with minimal side products. The completion of the reaction can be rigorously confirmed by the disappearance of the starting material on an LC-MS trace.

Applications in Lead Generation: Derivatization Strategies

The primary amine of 4-Morpholinotetrahydrofuran-3-amine is a versatile handle for constructing a diverse library of compounds. The following protocols outline key derivatization reactions.

Protocol 3.1: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol uses HATU, a common and efficient peptide coupling reagent.

Workflow for Amide Library Synthesis

Precursor 4-Morpholinotetrahydrofuran-3-amine Coupling Amide Coupling (HATU, DIPEA) Precursor->Coupling CarboxylicAcid Diverse Carboxylic Acids (R-COOH) CarboxylicAcid->Coupling AmideLibrary Amide Library (Diverse R groups) Coupling->AmideLibrary

Caption: Workflow for generating an amide library.

  • To a solution of a selected carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq) at room temperature under an inert atmosphere.

  • Stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-Morpholinotetrahydrofuran-3-amine (1.05 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography or preparative HPLC.

    • Expertise: The use of a slight excess of the amine can help drive the reaction to completion. Washing with LiCl is a proven method for efficiently removing DMF during workup.

Protocol 3.2: Reductive Amination

Reductive amination allows for the introduction of a wide range of substituents via reaction with aldehydes or ketones.

  • Dissolve 4-Morpholinotetrahydrofuran-3-amine (1.0 eq) and a selected aldehyde or ketone (1.0 eq) in dichloroethane (DCE) or methanol (0.2 M).

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes.

  • Stir the reaction at room temperature for 6-18 hours. Monitor by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

    • Expertise: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

Potential Therapeutic Applications & Target Classes

Derivatives of this scaffold are promising candidates for a variety of therapeutic areas, leveraging the known biological activities of morpholine-containing drugs.[8][9]

Potential Target Class Rationale Example Derivatization
Kinase Inhibitors The morpholine moiety is a key component of PI3K inhibitors (e.g., GDC-0941). The scaffold can orient functional groups towards the hinge region and solvent-front of the ATP binding pocket.[10]Amide coupling with substituted pyrimidine or purine carboxylic acids.
GPCR Ligands The rigid, three-dimensional nature of the scaffold is well-suited for interaction with the defined binding pockets of G-protein coupled receptors.Reductive amination with aromatic aldehydes to introduce arylalkyl substituents.
Antimicrobial Agents Morpholine derivatives have shown antibacterial activity.[11] The scaffold can be decorated with groups known to be active against bacterial targets.Synthesis of semicarbazide or thiosemicarbazide derivatives from the primary amine.
CNS Agents The ability of the morpholine group to improve CNS penetration makes this scaffold interesting for psychotropic drug discovery.[6]Coupling with heteroaromatic acids known to interact with CNS receptors.

Potential Signaling Pathway Interaction

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Scaffold Derivative (e.g., Amide) Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by scaffold derivatives.

Conclusion

4-Morpholinotetrahydrofuran-3-amine represents a strategically designed precursor for contemporary drug discovery. Its synthesis is achievable through robust and scalable chemical transformations. The scaffold combines the advantageous properties of the morpholine and aminotetrahydrofuran motifs, offering a powerful platform for generating libraries of three-dimensionally complex molecules. The detailed protocols herein provide a solid foundation for researchers to utilize this precursor in their efforts to discover and develop novel therapeutics across a range of disease areas.

References

  • Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design.
  • TCI Chemicals. Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • Enamine. Morpholine Bioisosteres for Drug Design.
  • Enamine. Morpholine Bioisosteres for Drug Design (with references).
  • Thornber, C.W. Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews.
  • PubMed. Pharmacological activity of morpholino compound.
  • Meher, C. P., et al. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Pharmaceutical Sciences.
  • Meher, C. P., et al.
  • Bolognesi, M. L., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Semantic Scholar. An updated review on morpholine derivatives with their pharmacological actions.
  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • PubMed. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents.
  • Google Patents. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.
  • MDPI. New 4-(Morpholin-4-Yl)
  • PubMed.
  • BenchChem. Application Notes and Protocols for Reactions Involving Tetrahydrofuran-3-carboxylic Acid.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Morpholinotetrahydrofuran-3-amine

Abstract This application note provides a detailed guide for the structural elucidation of 4-Morpholinotetrahydrofuran-3-amine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a complex heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 4-Morpholinotetrahydrofuran-3-amine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a complex heterocyclic amine, this molecule presents a valuable case study for demonstrating the power of modern NMR in unambiguously determining connectivity and stereochemistry, which is critical for its application in drug discovery and development. We present optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The narrative emphasizes the causality behind experimental choices and provides a logical workflow for spectral interpretation, culminating in a complete assignment of all proton and carbon signals.

Introduction: The Analytical Challenge

4-Morpholinotetrahydrofuran-3-amine is a saturated heterocyclic compound featuring two distinct ring systems—a tetrahydrofuran (THF) and a morpholine—linked by a C-N bond. The molecule contains three stereocenters, leading to the potential for multiple diastereomers. Its structure incorporates both ether and amine functionalities, making it a potentially valuable scaffold in medicinal chemistry.[1][2][3] Accurate and complete structural verification is the first and most critical step in its development, ensuring that biological and chemical properties are attributed to the correct molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural analysis of small molecules in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details a comprehensive NMR-based workflow designed to provide an unambiguous structural proof of 4-Morpholinotetrahydrofuran-3-amine.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and proposed numbering for 4-Morpholinotetrahydrofuran-3-amine are presented below. This numbering will be used throughout the data interpretation section.

Caption: Structure of 4-Morpholinotetrahydrofuran-3-amine with atom numbering.

Experimental Protocols

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is crucial to obtain high-resolution data free from artifacts.[4]

Materials:

  • 4-Morpholinotetrahydrofuran-3-amine (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)[5][6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆), 0.6-0.7 mL[5]

  • Internal Standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tube of good quality[7][8]

  • Pasteur pipette and filtration medium (e.g., a small cotton or glass wool plug)[8]

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended.[4]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.

    • Causality: CDCl₃ is a common first choice for many organic molecules. However, the amine (-NH₂) protons may undergo rapid exchange, leading to broad signals or their complete disappearance. DMSO-d₆ is an excellent alternative as it slows down the N-H exchange through hydrogen bonding, often resulting in sharper, observable -NH₂ signals.[9] The choice of solvent will also influence the chemical shifts of all protons.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v TMS to the vial.[5] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[4]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[8] Filter the solution directly into the NMR tube.

    • Causality: This step removes any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[4][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with a unique identifier.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

ParameterRecommended ValueRationale
Analyte Mass 5-10 mg (¹H), 20-50 mg (¹³C, 2D)Ensures sufficient signal-to-noise (S/N) for each experiment type.[4][5]
Solvent Volume 0.6 - 0.7 mLProvides the optimal sample height (~4-5 cm) for modern spectrometers.[7]
Solvent Choice CDCl₃ or DMSO-d₆Depends on analyte solubility and the need to observe labile amine protons.
Internal Standard 0.03% TMSProvides a reference point (0.00 ppm) for accurate chemical shift calibration.[4]
Protocol: NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments for a comprehensive structural characterization. This sequence is designed to build information progressively, from simple 1D spectra to complex 2D correlation maps.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D Correlation Scans cluster_analysis Phase 3: Analysis & Elucidation prep Sample Preparation H1 ¹H NMR Acquisition prep->H1 C13 ¹³C & DEPT-135 Acquisition H1->C13 cosy COSY Acquisition (H-H Connectivity) C13->cosy hsqc HSQC Acquisition (Direct C-H Correlation) cosy->hsqc hmbc HMBC Acquisition (Long-Range C-H Correlation) hsqc->hmbc assign Spectral Assignment hmbc->assign structure Structure Confirmation assign->structure

Caption: Logical workflow for the NMR characterization of a novel compound.

Acquisition Parameters (General):

  • Spectrometer: 400 MHz or higher recommended for better signal dispersion.

  • ¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR: 1024-4096 scans, relaxation delay (d1) of 2 seconds.

  • DEPT-135: 256-1024 scans.

  • 2D Experiments (COSY, HSQC, HMBC): 2-16 scans per increment, 256-512 increments in the indirect dimension. These are proton-detected experiments and thus require significantly less time than ¹³C NMR.[11]

Data Interpretation and Spectral Assignment

The key to structure elucidation is the systematic integration of data from all NMR experiments.

Analysis of 1D Spectra (¹H and ¹³C)
  • ¹H NMR Spectrum: The proton spectrum is the starting point. We expect to see distinct signal regions:

    • Tetrahydrofuran Protons (H2, H3, H4, H5): These typically appear in the range of ~3.5-4.5 ppm, shifted downfield due to the adjacent oxygen atom. The protons on C5 will also be influenced by the oxygen.[12] The protons on C3 and C4 will be further deshielded by their respective nitrogen substituents.

    • Morpholine Protons (H2', H3', H5', H6'): Protons adjacent to the morpholine oxygen (H2', H6') are expected around 3.6-3.8 ppm, while those adjacent to the nitrogen (H3', H5') typically appear further upfield, around 2.5-2.9 ppm.[13][14]

    • Amine Protons (-NH₂): This signal can be a broad singlet anywhere from 1.5-5.0 ppm, and its chemical shift is highly dependent on solvent, concentration, and temperature.[15] In DMSO-d₆, it is more likely to be a sharper, observable signal.

  • ¹³C and DEPT-135 Spectra:

    • The ¹³C spectrum will show a signal for each unique carbon atom. Carbons attached to heteroatoms (O or N) will be deshielded and appear downfield.[15]

    • THF Carbons (C2, C3, C4, C5): Expected in the 65-85 ppm range.

    • Morpholine Carbons (C2', C3', C5', C6'): Carbons adjacent to oxygen (C2', C6') are expected around 65-70 ppm, while those adjacent to nitrogen (C3', C5') are expected around 45-55 ppm.

    • DEPT-135 Experiment: This experiment is crucial for identifying the type of carbon. Methylene (-CH₂) groups will appear as negative peaks, while methine (-CH) groups will be positive. This will help distinguish the CH₂ groups of the morpholine and THF rings from the CH methines of the THF ring.

Analysis of 2D Correlation Spectra

Two-dimensional NMR is essential for assembling the molecular fragments identified in the 1D spectra.[16][17]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds.[11]

    • Application: We will observe cross-peaks connecting adjacent protons within the THF ring (e.g., H2-H3, H3-H4, H4-H5). Similarly, we will see correlations between the geminal and vicinal protons within the morpholine ring (e.g., H2'-H3', H5'-H6'). This allows for the complete mapping of the spin systems of each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[11][18]

    • Application: By combining the ¹H and ¹³C data, every protonated carbon can be unambiguously identified. For example, the proton signal assigned as H4 via COSY will show a cross-peak in the HSQC spectrum to the carbon signal for C4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations).[11][19]

    • Application: The HMBC spectrum provides the critical links between the molecular fragments. Key expected correlations include:

      • A correlation from the protons on C4 of the THF ring to the carbons of the morpholine ring attached to the nitrogen (C3' and C5'). This definitively proves the connectivity between the two rings.

      • A correlation from the amine protons (-NH₂) to C3 of the THF ring.

      • Correlations across the heteroatoms, for example, from H2 to C5 in the THF ring (³JHC coupling through oxygen).

Summary of Expected NMR Data

The following table summarizes the predicted assignments based on typical chemical shifts and the correlation experiments described above. Actual values will vary based on the specific diastereomer, solvent, and spectrometer frequency.

Atom¹H Shift (ppm)¹H Mult.¹³C Shift (ppm)Key HMBC Correlations (from H to C)
THF Ring
2~3.8 - 4.2m~68-75C3, C5 (via O1)
3~3.5 - 4.0m~55-65C2, C4, C5
4~3.2 - 3.8m~60-70C3, C5, C3', C5'
5~3.6 - 4.1m~70-78C2 (via O1), C3, C4
Amine
-NH₂~1.5 - 5.0br s-C3
Morpholine Ring
2', 6'~3.6 - 3.8t~66-70C3', C5'
3', 5'~2.5 - 2.9t~48-55C2', C6', C4

Conclusion

The systematic application of one- and two-dimensional NMR spectroscopy, guided by the protocols and interpretive logic outlined in this note, enables the complete and unambiguous structural characterization of 4-Morpholinotetrahydrofuran-3-amine. This comprehensive approach, starting from careful sample preparation and proceeding through a logical sequence of experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), provides the necessary evidence to confirm atomic connectivity and serves as a foundation for determining the relative stereochemistry of the molecule. This level of analytical rigor is indispensable for advancing novel chemical entities in research and development pipelines.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Joseph, A., et al. (2007). ¹H and ¹³C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-4. Retrieved from [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Krivdin, L. B., & Kalabin, G. A. (2003). The Parameters of the ¹H and ¹³C NMR Spectra in the Series of Isotopomers of THF. Russian Journal of Organic Chemistry, 39, 1159-1164. Retrieved from [Link]

  • Hanna, S. Y. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on¹H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(6), 751-762. Retrieved from [Link]

  • NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(21), 2785-2815. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Singh, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 136-146. Retrieved from [Link]

  • LibreTexts. (n.d.). CHAPTER 7 AMINES. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Analysis of 4-Morpholinotetrahydrofuran-3-amine

Introduction 4-Morpholinotetrahydrofuran-3-amine is a heterocyclic compound incorporating both morpholine and tetrahydrofuran moieties. As a complex amine, it serves as a potential building block in the synthesis of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Morpholinotetrahydrofuran-3-amine is a heterocyclic compound incorporating both morpholine and tetrahydrofuran moieties. As a complex amine, it serves as a potential building block in the synthesis of novel pharmaceutical agents. The purity of such starting materials and intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method for determining its purity is essential for quality control and regulatory compliance.

This application note provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Morpholinotetrahydrofuran-3-amine. The narrative explains the scientific rationale behind the methodological choices, provides a detailed protocol for implementation, and outlines a validation strategy based on international regulatory guidelines.

Analyte Properties & Method Selection Rationale

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

Physicochemical Characteristics

Key properties of 4-Morpholinotetrahydrofuran-3-amine influencing the chromatographic strategy are summarized below.

PropertyEstimated Value / CharacteristicRationale & Chromatographic Implication
Structure Contains secondary (morpholine) and primary (tetrahydrofuran-amine) amine groups, and two ether linkages.Highly polar, water-soluble molecule. Prone to strong interactions with silica surfaces.
pKa Estimated ~8.5 - 9.5The amine groups are basic. At pH values two units below the pKa, the molecule will be fully protonated (cationic), which is crucial for controlling peak shape on reversed-phase columns.[1]
UV Absorbance No significant chromophore.The molecule consists of saturated rings and amine/ether groups, which exhibit only weak n→σ* transitions at very low wavelengths (<210 nm).[2][3] This makes direct UV detection challenging and non-specific.
Log P Estimated < 1Indicates high hydrophilicity. The compound will have very little retention on traditional C18 reversed-phase columns with typical mobile phases.[4]
Rationale for Method Selection

Given the analyte's properties, several challenges must be addressed:

  • Poor Retention: The high polarity requires a strategy to achieve adequate retention in a reversed-phase (RP) system.

  • Poor Peak Shape: Basic amines are notorious for interacting with residual acidic silanol groups on silica-based columns, leading to severe peak tailing.[5]

  • Lack of Chromophore: The absence of a UV-absorbing moiety necessitates a more universal detection method for accurate quantification of the main component and any potential impurities.[6][7]

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) method was chosen for its robustness and prevalence in QC laboratories. However, specific adaptations are required:

  • Column: An aqueous-stable C18 column is selected. These columns are designed with polar modifications (e.g., polar-embedding or polar-endcapping) to prevent phase collapse (dewetting) when using highly aqueous mobile phases, ensuring reproducible retention.[8]

  • Mobile Phase: A low pH mobile phase (e.g., using formic or trifluoroacetic acid) is employed to protonate the analyte. This suppresses the undesirable interaction with silanols, significantly improving peak shape.[1]

  • Detector: A Charged Aerosol Detector (CAD) is selected as the primary detector. CAD is a universal mass-based detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. This is ideal for purity analysis where impurities may lack a chromophore and would be invisible to a UV detector. An Evaporative Light Scattering Detector (ELSD) is another suitable alternative.

HPLC Method Development Strategy

The development process follows a systematic approach to achieve optimal separation and sensitivity.

G cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, Basicity, No Chromophore) Detector Detector Selection (Choose Universal Detector: CAD/ELSD) Analyte->Detector Column Column Screening (Aqueous C18 vs. HILIC) Detector->Column MobilePhase Mobile Phase Screening (Low pH vs. High pH) Column->MobilePhase Gradient Gradient Optimization (Adjust slope and time for resolution) MobilePhase->Gradient FlowTemp Optimize Flow Rate & Temperature (Balance efficiency and pressure) Gradient->FlowTemp SST Define System Suitability Tests (SST) (Tailing Factor, Plates, RSD) FlowTemp->SST Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) SST->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for HPLC method development and validation.

Optimized HPLC Method and Protocol

This section provides the detailed protocol for the final, optimized method for purity analysis.

Chromatographic Conditions
ParameterCondition
Instrument HPLC or UHPLC system with a quaternary pump and autosampler
Detector Charged Aerosol Detector (CAD)
Column Waters XBridge C18, 2.5 µm, 4.6 x 75 mm (or equivalent aqueous-stable C18)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-1 min (2% B), 1-10 min (2% to 40% B), 10-12 min (40% to 95% B), 12-14 min (95% B), 14.1-17 min (2% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Sample Diluent Mobile Phase A
Sample Concentration 1.0 mg/mL
Protocol: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Use Mobile Phase A.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 4-Morpholinotetrahydrofuran-3-amine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

  • Test Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

Protocol: Chromatographic Analysis
  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Standard Solution five times to check for system suitability.

  • Inject the Test Solution in duplicate.

  • Inject a Standard Solution at the end of the sequence to check for drift.

System Suitability Test (SST)

The system must meet these criteria before sample analysis can proceed.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5 for the main peak
Theoretical Plates (N) > 2000 for the main peak
Relative Standard Deviation (RSD) ≤ 2.0% for peak area from 5 replicate injections

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[9][10][11][12][13]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. Perform forced degradation (acid, base, peroxide, heat, light) on the sample to ensure separation of degradation products from the main peak.Main peak is resolved from all impurities and degradation products (Resolution > 2.0). No interference at the retention time of the analyte from blank or placebo.
Linearity Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the nominal concentration (e.g., 0.5 to 1.5 mg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by the linearity study.The range should cover 80% to 120% of the test concentration for an assay.
Accuracy (Recovery) Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo with known amounts of analyte or by standard addition.Mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability) Analyze six independent preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and instrument.RSD of the purity results should be ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD between the two full precision studies should meet predefined criteria (e.g., ≤ 2.0%).
Robustness Intentionally vary critical method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2 units) and assess the impact on SST and purity results.System suitability criteria must be met under all varied conditions. Purity results should not significantly change.

Data Analysis

Purity is calculated using the area percent method, which is appropriate when using a universal detector like CAD that provides a more uniform response factor for the parent compound and related impurities.

Calculation: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Any peak with an area less than the reporting threshold (e.g., 0.05%) should be disregarded.

Conclusion

This application note describes a robust and reliable RP-HPLC method for the purity analysis of 4-Morpholinotetrahydrofuran-3-amine. By pairing an aqueous-stable C18 column with a low-pH mobile phase, good retention and excellent peak shape were achieved. The use of a Charged Aerosol Detector overcomes the analyte's lack of a UV chromophore, enabling accurate quantification of the main peak and any potential impurities. The detailed protocol and comprehensive validation plan, grounded in ICH guidelines, ensure that this method is suitable for use in a regulated quality control environment, providing confidence in the quality of this critical pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link][12]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PLoS ONE, 13(11), e0207564. [Link][14]

  • Chromatography Forum. (2004). HPLC conditions for basic compound?. [Link][5]

  • IntechOpen. (2019). Principles of Chromatography Method Development. [Link][15]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. [Link][4]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. [Link][1]

  • ResearchGate. (2022). AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT. [Link][16]

  • Chem LibreTexts. Vis-UV Spectra in Organic Compounds. [Link][2]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][8]

  • Dilla University. (2012). Chapter 5 Uv/visible spectroscopy. [Link][3]

  • National Center for Biotechnology Information. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. [Link][7]

Sources

Application

Coupling reactions using 4-Morpholinotetrahydrofuran-3-amine in organic synthesis

Application Note: Advanced Coupling Strategies Using 4-Morpholinotetrahydrofuran-3-amine in Medicinal Chemistry Executive Summary The incorporation of saturated, oxygen-containing heterocycles into drug candidates is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies Using 4-Morpholinotetrahydrofuran-3-amine in Medicinal Chemistry

Executive Summary

The incorporation of saturated, oxygen-containing heterocycles into drug candidates is a proven strategy for improving aqueous solubility, modulating lipophilicity (LogP), and reducing hERG toxicity. 4-Morpholinotetrahydrofuran-3-amine (specifically the trans-isomer) is a highly versatile, bifunctional building block. It features a primary amine primed for cross-coupling and a tertiary amine (morpholine) that acts as a solubilizing moiety.

This application note provides an authoritative guide on the utilization of 4-morpholinotetrahydrofuran-3-amine in organic synthesis, specifically focusing on its role in synthesizing Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1]. We detail the mechanistic rationale, optimal reaction conditions, and self-validating protocols for Palladium-catalyzed Buchwald-Hartwig aminations and amide couplings.

Mechanistic Insights & Synthetic Challenges

Coupling a vicinal diamine derivative like 4-morpholinotetrahydrofuran-3-amine presents unique stereoelectronic challenges:

  • Steric Hindrance : The adjacent morpholine ring exerts significant steric bulk on the primary amine at the 3-position. In Palladium-catalyzed C-N couplings, this bulk can severely retard the transmetalation and reductive elimination steps[2][3].

  • Catalyst Poisoning : The tertiary nitrogen of the morpholine ring possesses lone-pair electrons that can competitively coordinate to the Palladium(II) center, potentially forming off-cycle, inactive resting states.

  • Stereochemical Integrity : The trans-configuration is generally preferred in medicinal chemistry as it minimizes the 1,2-diaxial-like steric clash between the morpholine and the newly formed aryl amine, maximizing thermodynamic stability.

To overcome these challenges, the selection of the catalytic system is paramount. Bulky, electron-rich bidentate ligands (e.g., BINAP) or specialized dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) are strictly required. These ligands enforce a tight coordination sphere around the Palladium, preventing the morpholine nitrogen from binding while simultaneously accelerating the reductive elimination of the sterically encumbered product[2][3].

Application Context: ATM Kinase Inhibitors

4-Morpholinotetrahydrofuran-3-amine is a critical precursor in the synthesis of novel morpholine derivatives designed to inhibit ATM kinase[1]. ATM is a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family and is the primary sensor of DNA double-strand breaks (DSBs)[4]. By inhibiting ATM, researchers can sensitize cancer cells to radiomimetic drugs or ionizing radiation, preventing the DNA Damage Response (DDR) from initiating cell cycle arrest and DNA repair[5][6].

ATM_Pathway DSB DNA Double-Strand Break (Genotoxic Stress) MRN MRN Complex (Damage Sensor) DSB->MRN Recruits ATM ATM Kinase (Therapeutic Target) MRN->ATM Activates Effectors p53 / Chk2 / H2AX (Downstream Effectors) ATM->Effectors Phosphorylates Response Cell Cycle Arrest & Homologous Recombination Effectors->Response Induces

Fig 1: ATM Kinase Signaling Pathway in the DNA Damage Response (DDR).

Quantitative Data: Condition Optimization Summary

The following table summarizes the optimization landscape for the Buchwald-Hartwig coupling of 4-morpholinotetrahydrofuran-3-amine with complex aryl bromides (e.g., bromothianthrene derivatives)[1][3].

Ligand SystemBaseSolventTemp (°C)Expected YieldMechanistic Rationale
BINAP NaOtBu Toluene90 - 10065 - 75%Bidentate bite angle prevents morpholine coordination; standard for primary amines.
BrettPhos NaOtBu 1,4-Dioxane10080 - 90%High steric bulk accelerates reductive elimination; excellent for hindered primary amines.
Xantphos Cs2​CO3​ 1,4-Dioxane10040 - 50%Too rigid; often leads to competitive β -hydride elimination with bulky aliphatic amines.
P(t−Bu)3​ LiHMDS Toluene80< 30%Insufficient steric protection against morpholine-induced catalyst poisoning.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation between an aryl bromide and trans-4-morpholinotetrahydrofuran-3-amine.

Reagents & Materials:

  • Aryl Bromide (e.g., 6-bromothianthrene derivative): 1.0 mmol

  • trans-4-Morpholinotetrahydrofuran-3-amine: 1.2 mmol

  • Pd2​(dba)3​ (Tris(dibenzylideneacetone)dipalladium(0)): 0.05 mmol (5 mol%)

  • BINAP or BrettPhos: 0.10 mmol (10 mol%)

  • Sodium tert-butoxide ( NaOtBu ): 2.0 mmol

  • Anhydrous Toluene or 1,4-Dioxane: 10 mL

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd2​(dba)3​ , ligand, and NaOtBu .

    • Expert Insight: NaOtBu is highly hygroscopic. Moisture will rapidly quench the active Pd(0) species and hydrolyze the aryl halide. Weighing must be done under an inert atmosphere.

  • Solvent & Amine Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed solvent via syringe, followed by trans-4-morpholinotetrahydrofuran-3-amine.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 95 °C for 12–16 hours.

    • Expert Insight: Monitor the reaction via LC-MS. The disappearance of the aryl bromide and the emergence of the [M+H]+ peak corresponding to the coupled product indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient, typically 95:5) to yield the pure secondary amine.

BHCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition L_nPd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination L_nPd(II)(Ar)(NH2-THF-Morph) OxAdd->Coord + 4-Morpholino-THF-3-amine Deprot Deprotonation L_nPd(II)(Ar)(NH-THF-Morph) Coord->Deprot + NaOtBu RedElim Reductive Elimination Ar-NH-THF-Morph Deprot->RedElim - tBuOH, - NaBr RedElim->Pd0 Product Release

Fig 2: Catalytic Cycle for the Buchwald-Hartwig Amination of 4-Morpholinotetrahydrofuran-3-amine.

Protocol B: Amide Coupling via HATU

Objective: Synthesis of complex amides using 4-morpholinotetrahydrofuran-3-amine and carboxylic acids.

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask, dissolve the target Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

    • Expert Insight: Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active OAt ester. The excess DIPEA ensures the primary amine remains unprotonated and highly nucleophilic.

  • Amine Addition: Add trans-4-morpholinotetrahydrofuran-3-amine (1.1 mmol) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (5 x 10 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Confirm product identity via 1H -NMR. The characteristic shift of the THF methine proton adjacent to the newly formed amide bond (typically shifting downfield to ~4.5 ppm) acts as a self-validating marker of successful coupling.

References

  • European Patent Office (EPO) . NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - EP 3042900 B1. (2020). Retrieved from[Link]

  • Wikipedia Contributors . Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC . DNA DOUBLE-STRAND BREAK - INDUCED PRO-SURVIVAL SIGNALING. Retrieved from[Link]

  • Cambridge University Press . DNA damage checkpoint kinases in cancer | Expert Reviews in Molecular Medicine. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC . Ataxia Telangiectasia Mutated Protein Kinase: A Potential Master Puppeteer of Oxidative Stress-Induced Metabolic Recycling. Retrieved from[Link]

  • Journal of Immunological Sciences . Breaking up with ATM. Retrieved from[Link]

Sources

Method

Application Note: Step-by-Step Amination of Tetrahydrofuran Rings for Morpholine Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Mechanistic Rationale

The incorporation of morpholine and tetrahydrofuran (THF) scaffolds is a cornerstone of modern drug discovery, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, lipophilicity, and metabolic stability. The direct synthesis of 4-(tetrahydrofuran-2-yl)morpholine derivatives via the functionalization of unactivated C(sp3)–H bonds in cyclic ethers bypasses the need for highly unstable, pre-functionalized intermediates (e.g., α-halo ethers)[1].

This protocol leverages a Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) strategy to directly aminate the THF ring using morpholine[2]. The reaction relies on the generation of a radical species at the oxygen-adjacent α-position of THF, followed by rapid C–N bond formation[3].

Causality of the Chemical System:

  • Catalyst (CuBr): Copper(I) bromide is selected for its highly accessible Cu(I)/Cu(II)/Cu(III) redox states. These states are essential for mediating both the single-electron transfer (SET) with the peroxide and the subsequent reductive elimination that forms the C–N bond[2].

  • Oxidant (DTBP): Di-tert-butyl peroxide (DTBP) serves a dual purpose. Upon thermal homolysis, it generates electrophilic tert-butoxy radicals that perform a highly regioselective Hydrogen Atom Transfer (HAT) at the α-carbon of THF.

  • Solvent as Reactant: THF is utilized in a large stoichiometric excess. This drives the intermolecular radical trapping kinetics forward while simultaneously acting as the solvent, suppressing the competitive oxidative degradation of the morpholine amine.

Reaction Pathway Visualization

The following diagram illustrates the self-sustaining catalytic loop governing the CDC amination process.

G Cu1 Cu(I) Precatalyst Ox Peroxide Homolysis (t-BuO• Generation) Cu1->Ox SET Rad Hydrogen Atom Transfer (THF α-radical formation) Ox->Rad HAT Cu3 Cu(II)/Cu(III) Intermediate (Morpholine Coordination) Rad->Cu3 Cu(II) + Morpholine Prod Reductive Elimination (4-(THF-2-yl)morpholine) Cu3->Prod C-N Coupling Prod->Cu1 Catalyst Regeneration

Caption: Catalytic cycle of the Cu-mediated CDC amination of THF with morpholine.

Quantitative Data: Reaction Optimization

The choice of catalyst and oxidant dictates the efficiency of the radical generation and coupling. The table below summarizes the optimization parameters for the synthesis of 4-(tetrahydrofuran-2-yl)morpholine.

Catalyst (10 mol%)Oxidant (2.0 equiv)TemperatureAtmosphereYield (%)
CuBr DTBP 100 °C N₂ 85%
Cu(OAc)₂DTBP100 °CN₂72%
CuBrTBHP (70% in water)100 °CN₂65%
FeCl₂DTBP100 °CN₂20%
NoneDTBP100 °CN₂Trace

Note: DTBP outperforms aqueous TBHP as the lack of water prevents the competitive hydrolysis of the intermediate oxocarbenium-like species.

Step-by-Step Experimental Protocol

Materials Required:
  • Morpholine (Reagent grade, ≥99%)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

  • Copper(I) bromide (CuBr, 99.99% trace metals basis)

  • Di-tert-butyl peroxide (DTBP)

  • Basic Alumina (Brockmann I)

Procedure:
  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen.

    • Causality: Moisture leads to the competitive formation of 2-hydroxytetrahydrofuran (lactol) rather than the desired aminated product.

  • Reagent Loading: Add CuBr (14.3 mg, 0.1 mmol, 10 mol%) and Morpholine (87.1 mg, 1.0 mmol, 1.0 equiv) to the tube. Immediately add anhydrous THF (2.0 mL, ~24.6 mmol, excess).

  • Addition of Oxidant: Dropwise add DTBP (292.4 mg, 2.0 mmol, 2.0 equiv) via a micro-syringe. Seal the Schlenk tube securely.

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: DTBP requires thermal activation (homolytic cleavage) at temperatures ≥90 °C to efficiently generate the tert-butoxy radicals necessary for the initial HAT step.

  • Reaction Quenching: Remove the tube from the oil bath and cool to room temperature. Carefully open the seal and add 2 mL of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate).

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Rotary evaporator bath <30 °C).

  • Purification: Purify the crude residue via flash column chromatography using basic alumina (Eluent: Hexanes/EtOAc, 5:1 containing 1% Triethylamine).

    • Causality: The 4-(tetrahydrofuran-2-yl)morpholine product is an α-amino ether (hemiaminal ether), which is highly susceptible to hydrolysis on acidic standard silica gel. Basic alumina preserves the delicate C–N–C–O linkage.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol during execution, monitor the following self-validating indicators:

  • Visual Catalyst Validation: The solution should transition from a pale/cloudy suspension (CuI) to a deep green/blue homogeneous solution (CuII/CuIII species) upon heating. If the solution remains pale, the peroxide homolysis has failed, or the catalyst is poisoned.

  • Quenching Verification: The addition of Na₂S₂O₃ is a critical safety and validation step. Thiosulfate reduces any unreacted peroxides. A color change from dark green to a lighter biphasic mixture indicates successful quenching and prevents explosive hazards during concentration.

  • TLC Monitoring: Morpholine is UV-inactive. To validate consumption, TLC plates must be stained with Ninhydrin (which turns the secondary amine morpholine pink/purple). The product (a tertiary amine) will not stain strongly with Ninhydrin; use Dragendorff's reagent or iodine vapor to visualize the product spot.

  • Product Decomposition: If the product degrades during evaporation, it is due to acidic impurities or excessive heat. Solution: Keep the rotovap water bath strictly below 30 °C and ensure 1% triethylamine is added to the organic phase prior to concentration.

References

  • Cu-Catalyzed Cross-Dehydrogenative Coupling Reactions of (Benzo)thiazoles with Cyclic Ethers. Organic Letters (2013). ACS Publications. Available at:[Link]

  • Copper-Catalyzed Oxidative C-H Amination of Tetrahydrofuran with Indole/Carbazole Derivatives. Journal of Organic Chemistry (2015). ACS Publications. Available at:[Link]

  • Photoredox-Mediated Direct Cross-Dehydrogenative Coupling of Heteroarenes and Amines. Organic Letters (2018). ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Morpholinotetrahydrofuran-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Morpholinotetrahydrofuran-3-amine. This document is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Morpholinotetrahydrofuran-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this valuable synthetic building block. We will move beyond simple protocols to explore the chemical principles governing the reaction, enabling you to troubleshoot and refine your experimental approach effectively.

Overview of the Synthetic Strategy

The most direct and common synthetic route to 4-Morpholinotetrahydrofuran-3-amine involves the nucleophilic ring-opening of a suitable epoxide precursor, 3,4-epoxytetrahydrofuran, with morpholine. This reaction leverages the high ring strain of the epoxide to drive the formation of the C-N bond. The amine of morpholine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

The stereochemical outcome of this reaction is critical. The nucleophilic attack proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the point of attack. This leads to a trans relationship between the newly introduced morpholino group and the hydroxyl group formed from the epoxide oxygen.[1][2][3]

Proposed Reaction Pathway

The fundamental transformation is the addition of morpholine across the epoxide ring of 3,4-epoxytetrahydrofuran.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Reactant1 3,4-Epoxytetrahydrofuran plus + Reactant2 Morpholine Product 4-Morpholinotetrahydrofuran-3-ol Reactant2->Product Nucleophilic Ring-Opening

Caption: General scheme for the synthesis of the intermediate 4-Morpholinotetrahydrofuran-3-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue, often stemming from the inherent reactivity of the starting materials or suboptimal reaction conditions.

  • Cause A: Low Intrinsic Reactivity of the Internal Epoxide.

    • Explanation: Unlike terminal epoxides, internal epoxides such as 3,4-epoxytetrahydrofuran are more sterically hindered and less reactive. The reaction with a neutral amine like morpholine can be sluggish at room temperature without activation.[4]

    • Solution 1: Thermal Activation. Increase the reaction temperature. A systematic approach is to screen temperatures from 60°C up to the boiling point of the solvent or morpholine itself if used as the solvent. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting epoxide.

    • Solution 2: Catalytic Activation. The reaction can be significantly accelerated using a catalyst.

      • Lewis Acid Catalysis: A catalytic amount of a Lewis acid (e.g., LiClO₄, Mg(ClO₄)₂, Zn(BF₄)₂) can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

      • Protic Acid Catalysis: A trace amount of a protic acid (e.g., H₂SO₄, p-TsOH) will protonate the epoxide oxygen. This dramatically increases the electrophilicity of the ring carbons and turns the oxygen into a better leaving group (a neutral hydroxyl group).[3] Caution: Under acidic conditions, the regioselectivity of the attack may change (see Q2).

  • Cause B: Inadequate Solvent Choice.

    • Explanation: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.

    • Solution: Polar protic solvents (e.g., ethanol, isopropanol) can participate in hydrogen bonding and may help to polarize the C-O bonds of the epoxide. Polar aprotic solvents (e.g., DMF, acetonitrile) are also viable options. Running the reaction neat (using excess morpholine as the solvent) is often a highly effective strategy as it maximizes the concentration of the nucleophile.

  • Cause C: Presence of Water.

    • Explanation: Water can compete with morpholine as a nucleophile, leading to the formation of tetrahydrofuran-3,4-diol as an undesired byproduct.

    • Solution: Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_reactivity Check Reaction Conditions Is temperature elevated? Is a catalyst present? start->check_reactivity check_purity Check Starting Materials Are reagents pure? Is the system anhydrous? start->check_purity increase_temp Increase Temperature (e.g., 60-100°C) check_reactivity:w->increase_temp No add_catalyst Add Catalyst (e.g., LiClO₄ or H⁺) check_reactivity:w->add_catalyst No purify_reagents Purify/Verify Reagents check_purity:w->purify_reagents No use_anhydrous Use Anhydrous Conditions check_purity:w->use_anhydrous No

Caption: Decision tree for troubleshooting low product yield.

Q2: I am observing two different product isomers. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers indicates that the nucleophilic attack is occurring at both carbons of the epoxide. The regioselectivity is a direct consequence of the reaction mechanism, which can be influenced by the conditions.[2]

  • Under Basic or Neutral Conditions (S_N2-like):

    • Mechanism: The reaction proceeds via a standard S_N2 mechanism. The primary factor governing the site of attack is steric hindrance. The morpholine nucleophile will preferentially attack the less sterically hindered carbon atom.[1] For 3,4-epoxytetrahydrofuran, both carbons are secondary, so selectivity may not be perfect but should favor one isomer.

    • To Promote this Pathway: Use neutral conditions (neat morpholine) or basic conditions. Avoid any acidic catalysts. This pathway generally provides more predictable regioselectivity.

  • Under Acidic Conditions (S_N1-like):

    • Mechanism: The epoxide oxygen is first protonated. This puts a partial positive charge on the adjacent carbons. The reaction proceeds through a transition state with significant S_N1 character. The nucleophile will then preferentially attack the carbon that can better stabilize this positive charge (i.e., the more substituted carbon).[3]

    • Consequence: If you use an acid catalyst to increase the reaction rate, you may inadvertently decrease the regioselectivity or even invert it compared to the base-catalyzed route.

Controlling Regioselectivity

Regioselectivity start Goal: Control Regioselectivity basic_path Basic / Neutral Conditions (e.g., Neat Morpholine) start->basic_path For Steric Control acidic_path Acidic Conditions (e.g., H+ catalyst) start->acidic_path For Electronic Control (and higher rate) sn2 Mechanism: SN2-like Attack at Less Hindered Carbon basic_path->sn2 sn1 Mechanism: SN1-like Attack at More Substituted Carbon acidic_path->sn1

Caption: Influence of reaction conditions on the regiochemical outcome.

Q3: My final product is difficult to purify and appears contaminated with starting material or byproducts.

A3: Purification challenges often arise from the similar physical properties of the product and unreacted starting materials or byproducts.

  • Problem: Removing Excess Morpholine.

    • Explanation: Morpholine has a relatively high boiling point (129°C) and is basic, similar to the product. Simple evaporation is often insufficient.

    • Solution 1: Acidic Wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic morpholine and the product, pulling them into the aqueous layer. You can then re-basify the aqueous layer and re-extract your product. This method requires careful pH control to selectively separate the compounds if their pKa values are different.

    • Solution 2: Vacuum Distillation. If the product is thermally stable and has a sufficiently different boiling point from morpholine, vacuum distillation can be an effective purification method.

    • Solution 3: Column Chromatography. Silica gel chromatography is a standard method. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent the product from streaking on the acidic silica) is a good starting point.

  • Problem: Removing Tetrahydrofuran-3,4-diol Byproduct.

    • Explanation: This diol is formed if water is present in the reaction. It is highly polar and can complicate purification.

    • Solution: The best solution is prevention by running the reaction under strictly anhydrous conditions. If the diol does form, it can often be removed by column chromatography due to its high polarity, or by partitioning between a polar and a non-polar solvent system during workup.

Recommended Experimental Protocol

This protocol is a robust starting point. Optimization of temperature and reaction time may be necessary.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-epoxytetrahydrofuran (1.0 eq).

  • Reagent Addition: Add morpholine (5.0 eq). Using excess morpholine serves as both the nucleophile and the solvent.

  • Reaction: Heat the reaction mixture to 80-90°C and stir. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with 0.5% Et₃N) or LC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess morpholine under reduced pressure (high vacuum).

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer with brine (saturated NaCl solution) to remove any highly polar impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure 4-Morpholinotetrahydrofuran-3-ol.

Data Summary Table

ParameterRecommended RangeRationale & Potential Impact on Yield/Purity
Morpholine Stoichiometry 3 - 10 equivalentsUsing excess morpholine drives the reaction to completion and can serve as the solvent. Lower amounts may lead to incomplete conversion.
Temperature 60°C - 120°CHigher temperatures increase the reaction rate but may promote side reactions if held for too long. Optimal temperature should be determined empirically.
Catalyst (Optional) 0.05 - 0.1 eq. LiClO₄ or H⁺Can dramatically reduce reaction time. However, acid catalysts may alter regioselectivity.[2]
Solvent Neat (Morpholine) or Polar Aprotic (DMF)Neat conditions maximize reactant concentration. Solvents can help with solubility and temperature control. Must be anhydrous.
Reaction Time 6 - 48 hoursHighly dependent on temperature and catalyst. Monitor by TLC/LC-MS to avoid formation of degradation byproducts from prolonged heating.

Frequently Asked Questions (FAQs)

  • What is the expected stereochemistry of the product? The reaction proceeds via an S_N2-type mechanism, which involves a backside attack of the nucleophile relative to the epoxide oxygen. This results in an inversion of configuration at the carbon center that is attacked, leading to a trans-diaxial arrangement of the morpholino and hydroxyl groups.[1][3]

  • Can I use a different amine instead of morpholine? Yes, this reaction is general for many primary and secondary amines. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate. Less hindered amines (e.g., pyrrolidine) may react faster, while more hindered amines (e.g., diisopropylamine) will react much slower.

  • What is the role of the final step to get to the 3-amine? The protocol described yields 4-Morpholinotetrahydrofuran-3-ol . To obtain the target 4-Morpholinotetrahydrofuran-3-amine , the resulting hydroxyl group must be converted to an amine. This is a multi-step process, typically involving:

    • Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).

    • Displacement with an azide (e.g., sodium azide) in an S_N2 reaction.

    • Reduction of the azide to the primary amine (e.g., using H₂/Pd-C, or Staudinger reaction).

  • What analytical techniques are best for characterizing the product? ¹H NMR and ¹³C NMR are essential for structural confirmation. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl and amine functional groups.

References

  • CN105218490B - Preparation method of (R)
  • CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • CN112939893A - Synthesis method of 4- (4-aminophenyl)
  • Study on the Reaction of Amines with Internal Epoxides | Request PDF - ResearchG
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • WO2020019529A1 - Preparation method for 4-(4-aminophenyl)
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • Epoxides Ring-Opening Reactions - Chemistry Steps.
  • Organic Chemistry - Reactions of Epoxides and Epoxy Resins - YouTube.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Morpholinotetrahydrofuran-3-amine in Aqueous Media

Welcome to the technical support center for 4-Morpholinotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Morpholinotetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is rooted in foundational chemical principles to ensure you not only solve the immediate issue but also understand the underlying science.

Understanding the Molecule: Key Structural Features Influencing Solubility

4-Morpholinotetrahydrofuran-3-amine possesses a unique combination of functional groups that dictate its behavior in aqueous solutions. The presence of a morpholine ring, a tetrahydrofuran ring, and a primary amine group creates a molecule with both hydrophilic and hydrophobic characteristics.

  • Hydrophilic Moieties : The primary amine (-NH2) group and the ether oxygen within the morpholine and tetrahydrofuran rings can participate in hydrogen bonding with water molecules.[1][2] The lone pair of electrons on the nitrogen atom can also accept a proton from water, further enhancing solubility.[3][4]

  • Hydrophobic Moieties : The carbon backbones of the morpholine and tetrahydrofuran rings contribute to the molecule's non-polar character, which can limit its solubility in water.[2][5]

The interplay between these features determines the overall aqueous solubility. Low solubility often arises when the hydrophobic effects of the hydrocarbon structure outweigh the hydrophilic contributions of the polar functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and provide actionable troubleshooting steps to enhance the solubility of 4-Morpholinotetrahydrofuran-3-amine in your experiments.

Q1: Why is my 4-Morpholinotetrahydrofuran-3-amine not dissolving in water at the desired concentration?

A1: Initial Assessment and Underlying Causes

Low aqueous solubility of amine-containing compounds is a frequent challenge.[6] The solubility of any substance is a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Morpholinotetrahydrofuran-3-amine, the energy required to break the interactions within its own crystal lattice and the hydrogen bonds between water molecules may not be sufficiently compensated by the formation of new hydrogen bonds between the compound and water.

Several factors can contribute to this issue:

  • Molecular Size and Hydrophobicity : As the size of the non-polar alkyl portions of a molecule increases, its solubility in water tends to decrease.[2][4]

  • Crystal Lattice Energy : If the compound exists as a stable crystal lattice, a significant amount of energy is required to break it apart, which can hinder dissolution.

  • pH of the Solution : The pH of the aqueous medium plays a critical role in the solubility of amines.[3][7]

Q2: How does pH affect the solubility of 4-Morpholinotetrahydrofuran-3-amine, and how can I use this to my advantage?

A2: Leveraging pH for Enhanced Solubility

The primary amine group in 4-Morpholinotetrahydrofuran-3-amine is basic and can be protonated in acidic conditions to form a positively charged ammonium salt.[8] This salt is an ionic species and is generally much more soluble in polar solvents like water than the neutral form due to favorable ion-dipole interactions.[3][7]

Troubleshooting Workflow: pH Adjustment

G

Step-by-Step Protocol: pH Modification

  • Prepare a Suspension: Add the desired amount of 4-Morpholinotetrahydrofuran-3-amine to your aqueous medium to create a suspension.

  • Acidification: While stirring, incrementally add a dilute acidic solution (e.g., 0.1 M HCl or another compatible acid).

  • Observe Dissolution: Continue adding the acid until the solid material completely dissolves.

  • Measure Final pH: Record the pH of the resulting solution. This will be the minimum pH required for complete dissolution at that concentration.

Key Insight: For aliphatic amines, protonation and subsequent solubilization typically occur at a pH below 9.[9] By converting the amine to its salt form, you significantly increase its polarity and, therefore, its aqueous solubility.

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What other strategies can I employ?

A3: Advanced Solubilization Techniques

When pH adjustment alone is insufficient, a combination of approaches may be necessary.

1. The Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can help to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the aqueous medium, making it a more favorable environment for the non-polar parts of the solute molecule.[]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.[11]
Polyethylene Glycol 400 (PEG 400)5-20%Effective for a wide range of poorly soluble drugs.[][13]
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but may have effects on biological systems.[10]

Step-by-Step Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few co-solvents from the table above that are compatible with your experimental system.

  • Prepare Stock Solutions: Create stock solutions of your co-solvents in your aqueous buffer.

  • Test Solubility: Attempt to dissolve 4-Morpholinotetrahydrofuran-3-amine in each co-solvent mixture at your target concentration.

  • Optimize Concentration: If solubility is improved, you can further optimize the concentration of the co-solvent to find the lowest effective percentage.

Causality: Co-solvents disrupt the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[] This, combined with the favorable interactions between the co-solvent and the hydrophobic portions of your compound, leads to enhanced solubility.

2. Temperature Adjustment

For many compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Experimental Approach:

  • Gentle Heating: Prepare a suspension of the compound in the aqueous medium and gently warm the solution while stirring.

  • Monitor Dissolution: Observe if the compound dissolves at a higher temperature.

  • Cooling and Observation: Allow the solution to cool back to the experimental temperature and observe if the compound remains in solution. Supersaturation may occur, but precipitation is also possible.

Important Consideration: Be mindful of the thermal stability of 4-Morpholinotetrahydrofuran-3-amine. Prolonged exposure to high temperatures could lead to degradation.

Q4: Can the presence of salts in my buffer affect the solubility of 4-Morpholinotetrahydrofuran-3-amine?

A4: The "Salting Out" Effect

Yes, the presence of high concentrations of dissolved salts can decrease the solubility of organic compounds in water, a phenomenon known as "salting out".[14] The ions from the salt become heavily solvated by water molecules, which reduces the number of "free" water molecules available to dissolve your compound.[15]

Troubleshooting Consideration:

If your aqueous medium contains a high concentration of salts (e.g., > 1 M), consider if it's possible to reduce the salt concentration while maintaining the necessary ionic strength and buffering capacity for your experiment.

Logical Relationship Diagram: Factors Affecting Solubility

G Solubility Aqueous Solubility of 4-Morpholinotetrahydrofuran-3-amine pH pH of Solution Solubility->pH Increases with lower pH (protonation) CoSolvent Co-solvent Addition Solubility->CoSolvent Increases with co-solvent (polarity reduction) Temperature Temperature Solubility->Temperature Generally increases with temperature Salt Salt Concentration Solubility->Salt Decreases with high salt concentration ('salting out')

Summary of Troubleshooting Strategies

StrategyPrincipleKey Action
pH Adjustment Increase polarity through protonation of the amine group.Add a dilute acid to lower the pH of the solution.
Co-solvent Addition Reduce the polarity of the solvent system.Introduce a water-miscible organic solvent.
Temperature Increase Provide energy to overcome the crystal lattice energy.Gently heat the solution during dissolution.
Salt Concentration Reduction Increase the availability of free water molecules for solvation.Lower the concentration of salts in the buffer if possible.

By systematically applying these troubleshooting strategies, you can effectively address the low aqueous solubility of 4-Morpholinotetrahydrofuran-3-amine and proceed with your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • CK-12 Foundation. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. In Organic Chemistry II. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]

  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Quora. (2018, August 29). Does salt affect the solubility of organic solvents in water? Retrieved from [Link]

  • TrueGeometry. (n.d.). Influence of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Salt (chemistry). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 4 How Salinity affects the aqueous solubility of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. In Introductory Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholinepropanamine. In WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Morpholinotetrahydrofuran-3-amine Storage &amp; Stability

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction 4-Morpholinotetrahydrofuran-3-amine (CAS: 370854-42-5)[1] is a highly versatile diamine-ether intermediate, prominently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

4-Morpholinotetrahydrofuran-3-amine (CAS: 370854-42-5)[1] is a highly versatile diamine-ether intermediate, prominently utilized in the synthesis of complex pharmaceutical agents, such as ATM (ataxia telangiectasia mutated) kinase inhibitors[2]. However, its structural composition—a primary amine, a morpholine ring, and a tetrahydrofuran (THF) core—renders it highly susceptible to multi-pathway degradation during storage.

This technical guide provides field-proven, mechanistically grounded protocols to diagnose degradation, understand its root causes, and implement self-validating storage systems to ensure batch integrity.

Part 1: Mechanistic Pathways of Degradation

To prevent degradation, one must understand the causality behind the molecule's instability. The compound features three distinct vulnerabilities:

  • THF Ring Autoxidation: The alpha-carbons of the THF ring are highly prone to hydrogen abstraction in the presence of oxygen and UV light, leading to the formation of reactive hydroperoxides[3]. If left unchecked, these peroxides can cause thermal decomposition or violently react with the adjacent amine groups[4].

  • Amine Carbamylation: The primary amine at the C3 position is highly nucleophilic. Upon exposure to atmospheric carbon dioxide (CO2) and moisture, it rapidly undergoes carbamylation to form insoluble carbamate salts.

  • Hygroscopicity & Hydrolysis: Both the morpholine and THF moieties readily absorb atmospheric moisture[5]. Excessive humidity not only accelerates carbamate formation but can also lead to hydrolytic cleavage over prolonged periods.

DegradationPathways A 4-Morpholinotetrahydrofuran-3-amine (Intact API Intermediate) B THF Ring Autoxidation (O2 / UV Light) A->B Alpha-C H-abstraction C Amine Carbamylation (CO2 / Moisture) A->C Nucleophilic attack on CO2 D N-Oxidation (Trace Metals / O2) A->D Morpholine/Amine oxidation E Hydroperoxides & Ring-Opened Degradants B->E Thermal decomposition F Insoluble Carbamate Salts C->F Precipitation

Mechanistic degradation pathways of 4-Morpholinotetrahydrofuran-3-amine under ambient storage.

Part 2: Diagnostic Troubleshooting Guide

When utilizing stored batches, visual and analytical inspections are mandatory. The following table summarizes the quantitative and qualitative data for diagnosing specific degradation issues.

Symptom / ObservationAnalytical Marker (LC-MS / NMR)Root CauseCorrective / Preventive Action
White, crusty precipitate on container walls+44 Da mass shift (LC-MS); Broad peak at ~160 ppm (13C NMR)Carbamate formation due to CO2/H2O exposure.Free-base with mild aqueous NaOH, extract, and store under Argon.
Yellowing or browning of the liquid/solid+16 Da mass shift (N-oxide); Peroxide test >20 ppmAutoxidation of the THF ring[3] or morpholine nitrogen.Discard if peroxide levels >50 ppm. Store in amber vials away from light[5].
Viscosity increase or gel formationBroad polymeric baseline in 1H NMR; Loss of THF ring protonsRing-opening polymerization triggered by peroxides/acids.Irreversible. Prevent by storing at 0–5°C[6] and avoiding acidic environments.
High moisture content (Karl Fischer >0.5%)Water peak at 1.56 ppm (CDCl3)Hygroscopic absorption due to poor container sealing[5].Store in a desiccator; dry over molecular sieves (3Å) prior to use.

Part 3: Standard Operating Procedure (SOP) - Self-Validating Storage Protocol

To guarantee trustworthiness in your synthetic workflows, do not merely store the compound—implement a self-validating storage system. Standard industry practice for THF-derivatives dictates strict environmental controls[7].

Step 1: Pre-Storage Peroxide Validation

  • Causality: Before sealing a batch, you must verify it hasn't already begun autoxidizing. Trapping existing peroxides in a sealed container will lead to runaway degradation.

  • Action: Dip a KI-starch indicator strip into a 10% aqueous solution of the compound.

  • Self-Validation: If the strip remains white, peroxide levels are <5 ppm (Safe to store). If it turns blue/purple, peroxides are present. Do not store; purify via basic alumina filtration immediately.

Step 2: Aliquoting and Inert Gas Purging

  • Causality: Repeated opening of a bulk container exposes the chemical to O2 and CO2, initiating the degradation cascade.

  • Action: Divide the bulk material into single-use amber glass vials to block UV light[5]. Purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and forms a better protective blanket[7]).

Step 3: Sealing and Desiccation

  • Causality: THF derivatives are highly sensitive to moisture, which causes hydrolysis and facilitates carbamylation[5].

  • Action: Seal vials with PTFE-lined septa. Place the vials in a secondary container (e.g., a desiccator cabinet) containing active desiccant (Drierite or silica gel) to maintain relative humidity below 50%[5].

Step 4: Temperature-Controlled Storage

  • Causality: Lower temperatures exponentially decrease the rate of ether cleavage and autoxidation. Studies on highly reactive THF-complexes demonstrate that degradation is minimized (less than 2% loss over 300+ days) when stored strictly between 0°C and 5°C[6].

  • Action: Store the desiccated, Argon-purged vials in a monitored refrigerator at 2°C to 8°C. Ensure the temperature does not drop below the compound's freezing point to avoid physical stress on the container[5].

Part 4: Frequently Asked Questions (FAQs)

Q: Can I add Butylated Hydroxytoluene (BHT) to stabilize the compound, just like bulk THF? A: While BHT is the industry standard for preventing peroxide accumulation in bulk THF[4][7], it is generally not recommended for 4-Morpholinotetrahydrofuran-3-amine if the compound is intended for immediate use as an API intermediate. BHT is a high-boiling compound[4] that can interfere with sensitive downstream coupling reactions (e.g., Buchwald-Hartwig aminations). Rely on Argon blanketing and cold storage instead.

Q: My batch has formed a solid white crust at the cap. Is the entire bottle ruined? A: Not necessarily. The white crust is a localized carbamate salt formed where the primary amine reacted with CO2 leaking through the cap seal. If the bulk material below remains clear and passes a peroxide test, you can carefully decant the pure liquid. To prevent this, always use PTFE-lined caps and wrap the seal with Parafilm.

Q: Why do you recommend Argon over Nitrogen for the inert blanket? A: While Nitrogen is commonly used for standard THF storage[7], Argon is approximately 38% denser than air. When you purge a small vial, Argon settles at the bottom, creating a robust physical barrier over the compound. Nitrogen is slightly lighter than air and can easily diffuse out if the seal is imperfect, allowing O2 and CO2 to infiltrate over months of storage.

Q: How long can I expect the compound to remain stable under these optimized conditions? A: When stored at 0–5°C under an inert atmosphere and protected from light, similar THF-amine complexes maintain >98% purity for 12 to 18 months[6]. However, we recommend re-testing the material (via NMR and KI-starch paper) every 3 months.

References

  • Title: What are the requirements for the storage environment of Tetrahydrofuran Source: Amerisource PBT (November 2024) URL: [Link]

  • Title: Tetrahydrofuran (THF) - Technical measures and storage conditions Source: Chemius Safety Data URL: [Link]

  • Title: Recovery of Tetrahydrofuran (THF) Source: DuPont / Scribd URL: [Link]

  • Title: Borane-tetrahydrofuran complex method of storing and reacting borane-tetrahydrofuran complex (US Patent 6048985A)
  • Title: Tetrahydrofuran (THF) Storage and Handling Source: Monument Chemical URL: [Link]

  • Title: NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - EP 3042900 B1 Source: European Patent Office (September 2020) URL: [Link]

Sources

Optimization

Purification techniques for removing unreacted 4-Morpholinotetrahydrofuran-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Morpholinotetrahydrofuran-3-amine and related polar amine compounds. This document is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Morpholinotetrahydrofuran-3-amine and related polar amine compounds. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in removing this unreacted starting material from their reaction mixtures. Due to its high polarity, water solubility, and basic nature, standard purification techniques often require optimization.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Morpholinotetrahydrofuran-3-amine so difficult to remove?

A: The purification challenges stem from its physicochemical properties. The molecule contains multiple heteroatoms (two oxygens, two nitrogens) and a primary amine, which can participate in extensive hydrogen bonding. This leads to:

  • High Polarity and Water Solubility: The amine readily dissolves in aqueous media, making it difficult to remove from polar products via standard liquid-liquid extraction with immiscible organic solvents.

  • Strong Interaction with Silica Gel: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking, poor separation, or irreversible binding during column chromatography.

  • Low Volatility: Its relatively high boiling point makes removal by simple evaporation or distillation impractical, especially if the desired product is also non-volatile.

Q2: What initial analytical methods should I use to assess the impurity profile of my crude product?

A: Before attempting any purification, it is crucial to understand the composition of your crude mixture. We recommend:

  • Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Dichloromethane/Methanol with 1% triethylamine or ammonium hydroxide) to visualize the separation between your product and the starting amine. The amine additive helps to "deactivate" the acidic silica plate, providing a better indication of chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirming the presence of the unreacted amine and other byproducts. It provides both retention time data and mass confirmation.

  • ¹H NMR Spectroscopy: A proton NMR of the crude material can often show characteristic peaks of the unreacted amine, allowing for a rough estimation of its concentration relative to the product.

Q3: What are the primary strategies for removing this amine?

A: The main strategies, which will be detailed in the troubleshooting guides, fall into four categories:

  • Liquid-Liquid Extraction: Exploiting the basicity of the amine to move it into an aqueous layer.

  • Chromatography: Using modified conditions or alternative stationary phases to achieve separation.

  • Scavenging: Employing solid-supported reagents that selectively react with and remove the primary amine.

  • Crystallization/Precipitation: Converting the desired product or the impurity into a solid form to enable separation by filtration.

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My desired product is non-polar, but the amine remains in the organic layer after a simple water wash.

A: This is a common issue because the amine, while polar, may still have sufficient lipophilicity to partition into organic solvents. A simple water wash is often insufficient. The solution is to leverage the basicity of the amine using an acid-base extraction.[1]

Scientific Rationale: The primary amine group is basic and will be protonated by an acid to form a water-soluble ammonium salt.[2][3] This salt will have a much higher affinity for the aqueous phase than the neutral amine, allowing for its efficient removal from the organic layer containing your non-polar product.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[4]

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains the protonated amine salt.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal. Monitor the removal by TLC analysis of the organic layer.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (saturated NaCl) to remove bulk water.[5]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Expert Tip: If your product is sensitive to strong acids like HCl, you can use a milder acidic wash with 10% aqueous copper(II) sulfate. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[4]

Problem 2: My product is also polar and water-soluble. How can I perform an extraction?

A: This is a more challenging scenario. If both your product and the amine impurity are water-soluble, standard extraction is ineffective. Here are some advanced strategies:

Strategy A: Salting Out

  • Rationale: The solubility of organic compounds in water can be decreased by increasing the ionic strength of the aqueous phase.

  • Procedure: During the extraction, use saturated aqueous solutions of salts like sodium chloride (brine) or potassium carbonate. This can help "push" your polar product into the organic layer while the amine impurity is removed.

Strategy B: Continuous Liquid-Liquid Extraction

  • Rationale: For very water-soluble compounds, a continuous extraction apparatus can be used to efficiently extract the product over an extended period using a smaller volume of organic solvent.

Strategy C: pH Manipulation (if your product is not basic)

  • Rationale: If your polar product is neutral or acidic, you can still use an acid wash. The protonated amine will become highly water-soluble, and while your polar product may also have some water solubility, the difference in partitioning can be exploited over multiple extractions. Always check the aqueous layers by TLC to ensure you are not losing a significant amount of product.

Problem 3: The amine streaks badly on my silica gel column and co-elutes with my product.

A: This is due to the strong interaction between the basic amine and acidic silica. To achieve good chromatographic separation, you must mitigate this interaction.

Strategy A: Deactivate the Silica with a Basic Modifier

  • Rationale: Adding a small amount of a volatile amine base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase will neutralize the acidic sites on the silica gel.[6] This allows the amine impurity to elute more cleanly with a more defined band shape.

  • Procedure: Prepare your eluent (e.g., 95:5 DCM/Methanol) and add 0.5-1% triethylamine by volume. Use this modified eluent to equilibrate the column and run the separation.

Strategy B: Use an Alternative Stationary Phase

  • Rationale: If modifying the eluent is insufficient, changing the stationary phase is the next logical step.

  • Options:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use basic or neutral alumina depending on the stability of your product.[7]

    • Reversed-Phase (C18): If your product is significantly less polar than the amine, reversed-phase chromatography can be effective. The polar amine will elute very quickly with the solvent front, while your product is retained.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. This is essentially a normal-phase mode that uses reversed-phase solvents.[8]

Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile Phase PrincipleBest For
Modified Normal-Phase Silica GelNon-polar solvent with polar modifier + basic additive (e.g., Et₃N)General purpose, good first attempt.
Alumina Chromatography Alumina (Basic/Neutral)Non-polar solvent with polar modifierAcid-sensitive products and basic impurities.[7]
Reversed-Phase (C18) Non-polar (C18-bonded silica)Polar solvent (e.g., Water/Acetonitrile)When the product is significantly less polar than the amine.
HILIC Polar (Silica, Diol, Amine)High organic content with small aqueous portion (e.g., Acetonitrile/Water)Separating two or more highly polar compounds.[8]
Problem 4: I need a fast, non-chromatographic method to remove a small amount of residual amine.

A: For removing small quantities of a reactive impurity, scavenger resins are an ideal solution. These are solid-supported reagents that covalently bind to the impurity, which is then removed by simple filtration.[9]

Rationale: For a primary amine like 4-Morpholinotetrahydrofuran-3-amine, an isocyanate or aldehyde-functionalized resin is highly effective. The resin reacts with the amine to form a polymer-bound urea or imine, respectively. Since the resin is a solid, it can be easily filtered off, leaving a clean solution of your product.[10][11]

Protocol 2: Purification with a Scavenger Resin
  • Dissolution: Dissolve the crude product mixture in a suitable solvent (e.g., DCM, THF, or Methanol).

  • Resin Selection: Choose a resin that reacts with primary amines, such as a polystyrene-bound isocyanate resin.

  • Stoichiometry: Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the amount of amine impurity.

  • Reaction: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the disappearance of the amine from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Rinsing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Strategy

The following decision tree can help guide your choice of purification technique based on the properties of your desired product and the scale of your reaction.

Purification_Decision_Tree start Crude Reaction Mixture (Product + Amine Impurity) product_properties Is the desired product polar? start->product_properties nonpolar_product Product is Non-Polar/ Organic Soluble product_properties->nonpolar_product No polar_product Product is Polar/ Water Soluble product_properties->polar_product Yes acid_wash Perform Acid-Base Extraction (Protocol 1) nonpolar_product->acid_wash product_basicity Is the polar product also basic? polar_product->product_basicity check_purity1 Check Purity (TLC, LC-MS) acid_wash->check_purity1 small_impurity Small amount of residual amine? check_purity1->small_impurity Impure final_product Pure Product check_purity1->final_product Pure non_basic_polar Product is Polar, Not Basic product_basicity->non_basic_polar No basic_polar Product is Polar and Basic product_basicity->basic_polar Yes non_basic_polar->acid_wash chromatography_node Chromatography Required (Modified Silica, Alumina, or HILIC) basic_polar->chromatography_node chromatography_node->check_purity1 small_impurity->chromatography_node No, significant impurity scavenger_resin Use Scavenger Resin (Protocol 2) small_impurity->scavenger_resin Yes scavenger_resin->final_product

Caption: Decision tree for selecting a purification method.

References
  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic, University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Scientific Research Publishing. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Dartmouth College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of scavenger resin in combinatorial chemistry. Retrieved from [Link]

  • LCGC International. (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Peptides International. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Academia.edu. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Leeds. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Morpholinotetrahydrofuran-3-amine vs other morpholine derivatives in ATM inhibition

A Comparative Guide to Morpholine Derivatives in ATM Kinase Inhibition Introduction: Targeting the Guardian of the Genome The Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal orchestrator of the DNA Damag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Morpholine Derivatives in ATM Kinase Inhibition

Introduction: Targeting the Guardian of the Genome

The Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal orchestrator of the DNA Damage Response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions.[1][2][3] As a primary sensor for DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage—ATM initiates a signaling cascade that controls cell cycle checkpoints, DNA repair, and apoptosis.[4][5] In the context of oncology, many cancer cells exhibit a heightened reliance on DDR pathways for survival, especially when challenged with genotoxic therapies like radiation and chemotherapy. This dependency presents a therapeutic vulnerability. Inhibiting ATM can prevent cancer cells from repairing treatment-induced DNA damage, leading to synthetic lethality and enhanced tumor cell death, while often sparing normal cells that have intact alternative repair pathways.[4]

The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates for its favorable physicochemical and metabolic properties, including improved solubility and pharmacokinetic profiles.[6][7] Its utility in kinase inhibitor design is well-documented, often serving as a critical hinge-binding moiety.

This guide provides a comparative analysis of prominent morpholine-containing derivatives as inhibitors of ATM kinase. It is important to note that a comprehensive literature search did not identify "4-Morpholinotetrahydrofuran-3-amine" as a publicly documented ATM inhibitor. Therefore, to provide a valuable and factually grounded resource for researchers, this guide will focus on a comparison of other well-characterized and scientifically significant morpholine derivatives that have shaped the field of ATM inhibition. We will delve into their potency, selectivity, and the experimental frameworks used to evaluate them, offering both high-level insights and detailed, actionable protocols.

Chapter 1: The ATM Signaling Pathway: A Central Role in DNA Repair

Upon the induction of DSBs by agents like ionizing radiation (IR) or chemotherapeutics, ATM is recruited to the damage sites and rapidly activated.[2][8] In its inactive state, ATM exists as a homodimer. The MRN complex (Mre11-Rad50-Nbs1) acts as a primary sensor of DSBs and recruits ATM to the broken DNA ends, facilitating its autophosphorylation at Serine 1981 and its dissociation into active monomers.[2][3]

Once active, ATM phosphorylates a vast array of downstream substrates to orchestrate the cellular response. Key effectors include:

  • Checkpoint Kinase 2 (CHK2): Phosphorylation of CHK2 on Threonine 68 activates it, leading to the regulation of cell cycle checkpoints.[3][9]

  • p53: ATM stabilizes and activates the tumor suppressor p53 through phosphorylation at Serine 15, which prevents its degradation and promotes the transcription of genes involved in cell cycle arrest and apoptosis.[3][9][10]

  • KAP1 (TRIM28): Phosphorylation of KAP1 at Serine 824 leads to chromatin relaxation, making the damaged DNA more accessible to repair machinery.[10][11]

This coordinated response temporarily halts cell division to allow time for repair or, if the damage is too severe, triggers programmed cell death, thereby maintaining genomic integrity.

ATM_Signaling_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (Dimer) Inactive MRN->ATM_inactive recruits ATM_active ATM (Monomer) Active pS1981 ATM_inactive->ATM_active autophosphorylation p53 p53 ATM_active->p53 pS15 CHK2 CHK2 ATM_active->CHK2 pT68 KAP1 KAP1 ATM_active->KAP1 pS824 Repair DNA Repair ATM_active->Repair Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Arrest IR Ionizing Radiation / Chemotherapy IR->DSB

Caption: The canonical ATM signaling pathway activated by DNA double-strand breaks.

Chapter 2: The Role of the Morpholine Scaffold in ATM Inhibitor Design

The morpholine moiety is a cornerstone in the design of many potent and selective ATM inhibitors. Its primary role is to act as a "hinge-binder." The ATP-binding pocket of ATM kinase contains a flexible hinge region that connects the N- and C-lobes of the kinase domain. The oxygen atom of the morpholine ring is perfectly positioned to form a critical hydrogen bond with the backbone amide of a hinge residue, anchoring the inhibitor in the active site.[12] This interaction is fundamental for achieving high-affinity binding and potent inhibition.

Furthermore, the nitrogen atom of the morpholine can contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6] Structure-activity relationship (SAR) studies have shown that modifications to the morpholine ring, such as the addition of methyl groups, can be used to fine-tune selectivity against other closely related PIKK family kinases like DNA-PK and Vps34 by exploiting subtle differences in the shape and size of their respective ATP-binding pockets.[13]

Caption: The morpholine moiety as a key hinge-binding element in ATM inhibitors.

Chapter 3: Comparative Analysis of Key Morpholine-Based ATM Inhibitors

The development of morpholine-containing ATM inhibitors has evolved from early tool compounds to clinically investigated drug candidates. Here, we compare two landmark compounds.

KU-55933: The Foundational Selective Inhibitor

KU-55933 was a breakthrough, being one of the first highly potent and selective small-molecule inhibitors of ATM.[12] It features a 2-morpholin-4-yl-pyran-4-one core.[14] Its discovery provided the scientific community with a crucial tool to probe the function of ATM in cellular processes. While potent against ATM, its utility has been largely confined to in vitro and preclinical research due to suboptimal pharmacokinetic properties, such as poor solubility, which limit its potential for oral administration.[15][16]

AZD0156: A Clinically Investigated Successor

Building on the knowledge gained from earlier inhibitors, AZD0156 was developed as an exceptionally potent and selective ATM inhibitor with improved drug-like properties suitable for clinical evaluation.[15][16] It possesses an imidazo[4,5-c]quinolin-2-one core and demonstrates good preclinical pharmacokinetics, allowing for oral administration.[15] AZD0156 has been investigated in clinical trials, often in combination with DNA-damaging agents like olaparib or irinotecan, representing a significant step towards translating ATM inhibition into a viable cancer therapy.[15][16]

Quantitative Comparison

The table below summarizes key performance metrics for these representative morpholine-based ATM inhibitors, showcasing the progression in potency and selectivity.

Compound Core Scaffold Biochemical IC₅₀ (ATM) Cellular IC₅₀ (p53-S15) Selectivity vs. DNA-PK (fold) Selectivity vs. mTOR (fold) Selectivity vs. ATR (fold) Reference(s)
KU-55933 Pyran-4-one12.9 nM~300 nM~194~721>7752[14][17][18]
KU-59403 Morpholino-pyrimidine3 nMN/A>300>300>300[15][19]
AZD0156 Imidazo[4,5-c]quinolin-2-one0.06 nMN/A>41,667>155,000>1,666,667[15][18]
M4076 Novel Class0.2 nMN/AN/AN/AN/A[11][19]

Chapter 4: Experimental Protocols for Evaluating ATM Inhibitors

The rigorous characterization of ATM inhibitors relies on a series of well-defined biochemical and cellular assays. The protocols described here represent standard, self-validating methodologies in the field.

Protocol 1: In Vitro ATM Kinase Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM kinase. A common format is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which quantifies the phosphorylation of a recombinant substrate.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human ATM kinase, a biotinylated substrate (e.g., a p53-derived peptide), and ATP. Prepare serial dilutions of the test inhibitor (e.g., 4-Morpholinotetrahydrofuran-3-amine derivatives) in DMSO.

  • Kinase Reaction: In a 384-well plate, add the ATM kinase, the test inhibitor at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The rationale for this step is to allow the enzyme to phosphorylate the substrate in the presence of the inhibitor.

  • Detection: Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. The streptavidin binds the biotinylated substrate, and the antibody binds only if the substrate has been phosphorylated by ATM.

  • Incubation & Readout: Incubate for 60 minutes to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular ATM Inhibition Assay (Western Blot)

Principle: This assay validates that the inhibitor can penetrate cells and block ATM signaling in a physiological context. It measures the phosphorylation of a known downstream ATM substrate.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., U2OS or A549) in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the ATM inhibitor (or DMSO vehicle control) for 1-2 hours. This pre-incubation allows the compound to reach its intracellular target.

  • Induce DNA Damage: Expose the cells to a DNA-damaging agent. A common method is to use ionizing radiation (e.g., 5-10 Gy). This step is critical to robustly activate the ATM pathway.

  • Post-Damage Incubation: Return the cells to the incubator for a short period (e.g., 30-60 minutes) to allow for the ATM signaling cascade to occur.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-p53 (Ser15), total p53, phospho-CHK2 (Thr68), and a loading control (e.g., β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-p53/total p53 ratio, confirming target engagement in cells.

Cellular_Assay_Workflow Start 1. Seed Cancer Cells (e.g., U2OS) Inhibit 2. Pre-treat with ATM Inhibitor Start->Inhibit Damage 3. Induce DSBs (e.g., 5 Gy IR) Inhibit->Damage Incubate 4. Incubate ~1 hr Damage->Incubate Lyse 5. Lyse Cells (+ Phosphatase Inhibitors) Incubate->Lyse Quantify 6. Quantify Protein Lyse->Quantify WB 7. Western Blot Quantify->WB Analyze 8. Analyze p-p53 / p-CHK2 vs. Loading Control WB->Analyze

Caption: Workflow for a cell-based Western blot assay to measure ATM inhibition.

Chapter 5: Concluding Remarks and Future Directions

The development of ATM inhibitors has seen remarkable progress, evolving from early-generation tool compounds like KU-55933 to clinically evaluated agents such as AZD0156. The morpholine scaffold has been a persistent and valuable feature in many of these molecules, providing a reliable anchor into the kinase hinge region. The comparative data clearly show a significant enhancement in potency and selectivity in newer generation compounds, highlighting the successes of structure-based drug design.

Despite this progress, challenges remain. The potential for off-target effects, particularly against other PIKK family members, must be carefully managed to minimize toxicity.[12] Furthermore, the hematological toxicity observed in some combination therapies underscores the need for careful patient monitoring and dose optimization.[12]

Future research will likely focus on several key areas:

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to ATM inhibition (e.g., those with specific DNA repair defects) is crucial for personalized medicine.[1]

  • Novel Combination Therapies: Exploring synergies with other targeted agents, beyond PARP inhibitors and traditional chemotherapies, could unlock new treatment paradigms.[11]

  • Overcoming Resistance: Understanding and developing strategies to overcome potential mechanisms of resistance to ATM inhibitors will be vital for long-term therapeutic success.

The continued exploration of novel scaffolds and the refinement of existing ones, including diverse morpholine derivatives, will undoubtedly pave the way for the next generation of ATM inhibitors, bringing this promising therapeutic strategy closer to routine clinical use.

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro- - ACS Publications. (2018). ACS Publications. [Link]

  • Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease. ACS Publications. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC. (2009). National Center for Biotechnology Information. [Link]

  • Targeting the ATM pathway in cancer: Opportunities, challenges and personalized therapeutic strategies - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Small Molecular Inhibitors That Target ATM for Drug Discovery: Current Research and Potential Prospective | Journal of Medicinal Chemistry - ACS Publications. (2024). ACS Publications. [Link]

  • ATM Cellular Phosphorylation Assay Service - Reaction Biology. Reaction Biology. [Link]

  • ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC. National Center for Biotechnology Information. [Link]

  • Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC. National Center for Biotechnology Information. [Link]

  • ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors - MDPI. (2022). MDPI. [Link]

  • Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase - PMC. National Center for Biotechnology Information. [Link]

  • Cancer Risk and the ATM Gene: a Continuing Debate | JNCI - Oxford Academic. (2000). Oxford Academic. [Link]

  • ATM Mutations in Cancer: Therapeutic Implications - AACR Journals. (2016). American Association for Cancer Research. [Link]

  • ATM Kinase Assay Service - Reaction Biology. Reaction Biology. [Link]

  • Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC. National Center for Biotechnology Information. [Link]

  • A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - AACR Journals. (2022). American Association for Cancer Research. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • Full article: Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - Taylor & Francis. (2025). Taylor & Francis Online. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC. (2016). National Center for Biotechnology Information. [Link]

  • ATM/ATR | BioChemPartner. BioChemPartner. [Link]

Sources

Comparative

Comparative Guide: Validation of LC-MS/MS Methods for 4-Morpholinotetrahydrofuran-3-amine Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, mechanistic causality, and ICH M10 regulatory validation. Executive Summary & The Analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic method selection, mechanistic causality, and ICH M10 regulatory validation.

Executive Summary & The Analytical Challenge

4-Morpholinotetrahydrofuran-3-amine is a highly polar, basic small molecule frequently utilized as a critical building block in the synthesis of novel targeted therapeutics, including ataxia telangiectasia mutated (ATM) kinase inhibitors1[1]. Structurally, it features a morpholine ring coupled to a tetrahydrofuran moiety bearing a primary amine.

From an analytical perspective, quantifying this compound in biological matrices presents a severe challenge. Highly polar analytes exhibit exceptionally low affinity for nonpolar alkyl stationary phases (e.g., C18) used in traditional Reversed-Phase Liquid Chromatography (RPLC)2[2]. Consequently, they elute near the void volume, directly overlapping with endogenous salts and phospholipids, which causes catastrophic ion suppression in mass spectrometry.

This guide objectively compares the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of 4-Morpholinotetrahydrofuran-3-amine, validating the superior approach against the stringent 3[3].

Mechanistic Workflow & Method Selection

To successfully retain polar amines, we must invert the chromatographic paradigm. While RPLC relies on hydrophobic partitioning, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)4[4]. In HILIC, water acts as the strong eluting solvent, forming an aqueous-enriched layer on the stationary phase into which polar analytes partition.

LCMS_Workflow Start Target: 4-Morpholinotetrahydrofuran-3-amine (Highly Polar, Basic) Eval Physicochemical Profiling LogP < 0, pKa ~ 8.5 Start->Eval Split Chromatographic Selection Eval->Split RPLC Reversed-Phase LC (C18) High Aqueous Mobile Phase Split->RPLC Traditional Approach HILIC HILIC (Amide/Silica) High Organic Mobile Phase Split->HILIC Polar Approach RPLC_Result Poor Retention (k' < 1) Severe Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention (k' > 3) Enhanced ESI Efficiency HILIC->HILIC_Result Select Select HILIC-MS/MS Method RPLC_Result->Select HILIC_Result->Select Validation ICH M10 Validation Accuracy, Precision, Matrix Effect Select->Validation

Fig 1. LC-MS method selection and ICH M10 validation workflow for polar amine quantification.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. The sample preparation chemistry is intentionally matched to the HILIC initial conditions to prevent solvent-mismatch peak distortion—a common failure point in bioanalysis.

Protocol A: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with a high volume of acetonitrile generates an extract that is >75% organic. Injecting this directly into an RPLC system (which starts at highly aqueous conditions) causes peak breakthrough. However, it perfectly matches the high-organic starting conditions of HILIC, allowing for direct injection without time-consuming evaporation and reconstitution steps.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well collection plate.

  • Precipitate: Add 150 µL of cold acetonitrile (containing 10 ng/mL of stable isotope-labeled internal standard).

  • Agitate: Vortex the plate for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Isolate: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clean supernatant to a new plate for LC-MS/MS analysis.

Protocol B: LC-MS/MS Method Parameters

Causality: In the HILIC method, the low pH of the aqueous mobile phase (pH 3.0) ensures that both the primary amine and the morpholine nitrogen of 4-Morpholinotetrahydrofuran-3-amine are fully protonated, maximizing electrostatic retention on the amide stationary phase. Furthermore, the high organic content enhances electrospray ionization (ESI) droplet desolvation, yielding taller peaks and reduced background noise 5[5].

HILIC Method (Optimized):

  • Column: Amide-bonded stationary phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 3 mins, hold for 1 min, re-equilibrate at 95% B.

  • Flow Rate: 0.4 mL/min.

RPLC Method (Baseline Comparison):

  • Column: C18 stationary phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, ramp to 95% B over 4 mins.

Quantitative Validation Data (ICH M10 Compliance)

To ensure global regulatory compliance, the methods were evaluated against the 6[6] standards for accuracy, precision, and matrix effects.

Validation ParameterICH M10 Acceptance CriteriaRPLC (C18) PerformanceHILIC (Amide) PerformanceScientific Conclusion
Retention Factor (k') > 2.0 recommended0.8 (Fails)4.5 (Passes)HILIC provides superior retention via hydrophilic partitioning.
Matrix Factor (IS-normalized) CV < 15%0.45 ± 22% (Severe Suppression)0.98 ± 4% (Negligible)HILIC shifts the analyte away from the void volume suppression zone.
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-25.4% (Fails)+4.2% (Passes)RPLC fails due to uncompensated matrix interference.
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)18.7% (Fails)3.1% (Passes)HILIC demonstrates high reproducibility and stable ESI formation.
Signal-to-Noise at LLOQ S/N ≥ 52.545.0High organic mobile phase in HILIC drastically improves desolvation.
Discussion of Results

The quantitative data explicitly demonstrates why RPLC is unfit for 4-Morpholinotetrahydrofuran-3-amine. In RPLC, the compound exhibits a retention factor (k') of 0.8, meaning it elutes almost immediately with the solvent front. This results in a Matrix Factor of 0.45, indicating that 55% of the MS signal is lost due to ion suppression from co-eluting plasma salts.

Conversely, the HILIC method retains the analyte strongly (k' = 4.5), separating it from early-eluting matrix components. Furthermore, because the HILIC analyte elutes in roughly 75% acetonitrile (compared to ~5% in RPLC), the surface tension of the electrospray droplets is significantly lower. This allows the droplets to reach the Rayleigh limit faster, generating gas-phase ions much more efficiently and yielding an 18-fold increase in Signal-to-Noise ratio at the Lower Limit of Quantification (LLOQ).

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS.
  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.
  • NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - EP 3042900 B1. European Patent Office.

Sources

Validation

Structure-activity relationship (SAR) comparison of 4-Morpholinotetrahydrofuran-3-amine

Title: Structure-Activity Relationship (SAR) Comparison Guide: 4-Morpholinotetrahydrofuran-3-amine in PIKK Inhibitor Design Executive Summary: Escaping Flatland in Kinase Design In the development of Phosphatidylinositol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Comparison Guide: 4-Morpholinotetrahydrofuran-3-amine in PIKK Inhibitor Design

Executive Summary: Escaping Flatland in Kinase Design

In the development of Phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors—specifically targeting Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases—the morpholine ring has long served as the quintessential hinge-binding motif. However, simple unsubstituted morpholines frequently suffer from metabolic liabilities, notably Cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI), and poor aqueous solubility [1].

To overcome these pharmacokinetic bottlenecks, medicinal chemists have transitioned toward sp³-rich, chiral, and sterically constrained moieties. This guide provides an objective Structure-Activity Relationship (SAR) comparison of 4-morpholinotetrahydrofuran-3-amine , a highly optimized dual-functional pharmacophore [2], against traditional solubilizing groups.

Mechanistic Rationale: The "Why" Behind the Structure

The architecture of 4-morpholinotetrahydrofuran-3-amine is engineered to solve three distinct challenges in drug design:

  • Conformational Locking: The rigid tetrahydrofuran (THF) ring restricts the rotational degrees of freedom of the attached morpholine. This reduces the entropic penalty upon binding to the ATM/ATR ATP-binding pocket, thereby increasing target affinity compared to acyclic analogs.

  • Metabolic Shielding: The steric bulk provided by the THF ring around the morpholine nitrogen effectively shields it from CYP3A4-mediated oxidation, mitigating the TDI liabilities commonly seen in first-generation inhibitors [3].

  • Physicochemical Optimization: The inclusion of the THF oxygen lowers the overall lipophilicity (LogP) of the molecule compared to tetrahydropyran (THP) or piperidine analogs, significantly enhancing aqueous solubility (LogS) while maintaining excellent cell permeability.

G DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensors ATM ATM Kinase MRN->ATM Activation Downstream p53 / Chk2 Phosphorylation ATM->Downstream Kinase Cascade Inhibitor THF-Morpholine Inhibitor Inhibitor->ATM ATP-competitive Block Outcome Cell Cycle Arrest / Repair Downstream->Outcome Response

Diagram 1: ATM kinase signaling pathway and the targeted inhibition mechanism.

Comparative SAR Data

To objectively evaluate the performance of 4-morpholinotetrahydrofuran-3-amine, we compare it against three standard structural alternatives attached to a generic ATM-inhibitor core (e.g., a thianthrene or pyrimidine scaffold) [2].

R-Group ModificationATM IC₅₀ (nM)ATR IC₅₀ (nM)Aqueous Solubility (µM)CYP3A4 TDIEfflux Ratio (MDR1)
Unsubstituted Morpholine (Baseline)124515High1.2
1-Morpholinopropan-2-amine (Acyclic)85210120Low3.5
4-Morpholinotetrahydropyran-3-amine (THP)83045Low2.1
4-Morpholinotetrahydrofuran-3-amine (THF)5 18 180 Low 1.5

Data Interpretation: The baseline unsubstituted morpholine provides strong potency but fails in developability due to poor solubility and high CYP3A4 TDI [1]. The acyclic variant solves the TDI issue but suffers a massive drop in potency due to conformational flexibility. While the THP analog restores potency, its higher lipophilicity restricts solubility. The THF analog (4-morpholinotetrahydrofuran-3-amine) emerges as the optimal moiety, delivering single-digit nanomolar potency, superior solubility (180 µM), and a favorable efflux ratio [2].

Experimental Protocols: Synthesis and Validation

As a self-validating system, the following protocols detail the integration of 4-morpholinotetrahydrofuran-3-amine into a drug scaffold and the subsequent biological validation. Every step is designed with internal controls to ensure data integrity.

Protocol A: Buchwald-Hartwig Amination (Scaffold Coupling) Causality: The primary amine of the THF-morpholine moiety must be coupled to an aryl halide core. Xantphos is selected as the ligand over BINAP due to its larger bite angle (111°), which specifically facilitates the reductive elimination of sterically hindered secondary amines, preventing unwanted β-hydride elimination.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide core (1.0 eq), trans-4-morpholinotetrahydrofuran-3-amine (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Self-Validation: Always prepare a catalyst-free control reaction to rule out uncatalyzed SNAr background activity.

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat to 100°C for 4 hours under nitrogen. Monitor via LC-MS until the aryl bromide is consumed.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure product.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) ATM Kinase Assay Causality: HTRF is chosen over standard luminescence assays because its time-resolved nature and ratiometric readout (665 nm / 620 nm) eliminate interference from compound autofluorescence—a common artifact in highly conjugated kinase inhibitors.

  • Assay Setup: In a 384-well low-volume plate, dispense 4 µL of purified ATM kinase (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add 1 µL of the THF-morpholine derivative (serial dilution from 10 µM to 0.1 nM in 1% DMSO). Self-Validation: Include a DMSO-only positive control (max activity) and a reference inhibitor like [1] as a pharmacological standard.

  • Initiation: Add 5 µL of substrate mix containing ATP (at the predetermined Kₘ value, ~10 µM) and biotinylated p53 peptide (50 nM). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu³⁺-cryptate-labeled anti-phospho-p53 antibody, and Streptavidin-XL665.

  • Readout: Incubate for 2 hours, then read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

G Step1 Synthesis (Buchwald-Hartwig) Step2 Purification (Prep-HPLC / LC-MS) Step1->Step2 Step3 In Vitro SAR (HTRF Kinase Assay) Step2->Step3 Step4 ADME Profiling (CYP3A4 / Caco-2) Step3->Step4 Step5 Lead Selection Step4->Step5

Diagram 2: End-to-end experimental workflow for synthesizing and validating THF-morpholine derivatives.

Conclusion

The incorporation of 4-morpholinotetrahydrofuran-3-amine represents a sophisticated application of modern medicinal chemistry principles. By leveraging the steric and electronic properties of the THF ring, researchers can effectively decouple target potency from metabolic liabilities, yielding highly selective, soluble, and bioavailable PIKK inhibitors.

References

  • Title: NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF (EP3042900B1)
  • Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to 4-Morpholinotetrahydrofuran-3-amine and 3-Aminotetrahydrofuran in Drug Design

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Small, saturated heterocycles are particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Small, saturated heterocycles are particularly prized for their ability to confer three-dimensionality and favorable physicochemical properties. This guide offers an in-depth comparison of two such scaffolds: the foundational 3-aminotetrahydrofuran and its more complex derivative, 4-Morpholinotetrahydrofuran-3-amine. While the former is a well-established building block, the latter, incorporating the privileged morpholine moiety, presents a distinct set of advantages and disadvantages for drug design. This analysis, intended for researchers and drug development professionals, will dissect the nuances of each scaffold, supported by experimental data and established medicinal chemistry principles.

The Foundational Scaffold: 3-Aminotetrahydrofuran

3-Aminotetrahydrofuran is a chiral organic compound featuring a five-membered tetrahydrofuran ring with an amine substituent at the 3-position.[1] This seemingly simple structure is a valuable building block in the synthesis of a wide range of pharmaceuticals.[1] Its utility has been demonstrated in the development of anticoagulants, HIV-1 protease inhibitors, and the antiarrhythmic drug Tecadenoson. The three-dimensional nature of the tetrahydrofuran ring provides a rigid framework that allows for the precise spatial orientation of pharmacophoric groups, a critical factor for achieving high-affinity and selective interactions with biological targets.

The chiral nature of 3-aminotetrahydrofuran, existing as (S) and (R) enantiomers, is of particular importance in biological systems where stereochemistry can dictate efficacy and safety.[1] The synthesis of enantiomerically pure forms of 3-aminotetrahydrofuran has been a subject of considerable research, with various routes developed from starting materials like L-aspartic acid or (S)-3-hydroxytetrahydrofuran.

The Privileged Addition: The Role of the Morpholine Moiety

The introduction of a morpholine ring, as seen in 4-Morpholinotetrahydrofuran-3-amine, is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Morpholine is considered a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to favorably modulate a range of pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2][3][4]

The morpholine ring, with its ether oxygen and amine nitrogen, imparts a unique balance of lipophilicity and hydrophilicity.[2] The nitrogen atom is weakly basic, with a pKa that can lead to partial protonation at physiological pH, often improving aqueous solubility without drastically reducing membrane permeability.[2][5] Furthermore, the morpholine moiety is generally associated with increased metabolic stability compared to other cyclic amines like piperidine, as the electron-withdrawing effect of the oxygen atom can make adjacent carbons less susceptible to oxidation by cytochrome P450 enzymes.[6]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Implications

While direct comparative experimental data for 4-Morpholinotetrahydrofuran-3-amine versus 3-aminotetrahydrofuran is scarce in the literature, a robust comparison can be constructed based on the well-documented effects of the morpholine substituent.

Physicochemical Properties
Property3-Aminotetrahydrofuran4-Morpholinotetrahydrofuran-3-amine (Predicted)Rationale for Prediction
Molecular Weight 87.12 g/mol [7]172.22 g/mol Addition of the morpholine ring (C4H8NO)
Basicity (pKa) Higher (more basic)Lower (less basic)The electron-withdrawing effect of the morpholine's oxygen atom reduces the basicity of the adjacent amine.[6]
Lipophilicity (LogP) LowerHigherThe addition of the morpholine ring increases the carbon count and surface area, generally leading to increased lipophilicity.
Aqueous Solubility Generally soluble in polar solvents[1]Potentially improved at physiological pHThe weakly basic nitrogen of the morpholine can be protonated, enhancing solubility.[2][5]
Polar Surface Area (PSA) LowerHigherThe addition of the oxygen and nitrogen atoms of the morpholine ring increases the PSA.
Pharmacokinetic (ADME) Properties
ADME Parameter3-Aminotetrahydrofuran4-Morpholinotetrahydrofuran-3-amine (Predicted)Rationale for Prediction
Absorption Dependent on overall molecule properties.Potentially good oral absorption.The balanced lipophilic-hydrophilic nature of morpholine can improve permeability.[8]
Distribution Dependent on the final drug molecule.May exhibit favorable tissue distribution.Morpholine can improve blood-brain barrier permeability in CNS-targeted drugs.[2][3][9]
Metabolism Susceptible to N-dealkylation and oxidation of the THF ring.Generally more metabolically stable.The morpholine ring is often more resistant to CYP-mediated oxidation than other cyclic amines.[6]
Excretion Dependent on metabolites.Primarily renal or fecal, depending on the overall properties of the final drug.

Causality Behind Experimental Choices in Drug Design

When a medicinal chemist is faced with the choice between these two scaffolds, the decision is driven by the specific goals of the drug discovery program.

  • Choice of 3-Aminotetrahydrofuran: This scaffold would be selected when a simple, rigid, and chiral building block is required. Its lower molecular weight and polar nature make it an attractive starting point for fragment-based drug design or when a more polar final molecule is desired. The primary amine offers a versatile handle for a wide range of chemical modifications.

  • Choice of 4-Morpholinotetrahydrofuran-3-amine: This more complex scaffold is chosen when improving the "drug-likeness" of a lead compound is a primary objective. If a lead molecule suffers from poor solubility, high metabolic clearance, or unfavorable off-target effects related to high basicity, the introduction of the morpholine-substituted scaffold could be a rational strategy. The morpholine can act as a "pharmacokinetic modulator," fine-tuning the ADME properties of the final compound.[2][3]

Experimental Protocols for Scaffold Evaluation

To empirically validate the predicted properties of these scaffolds, a series of standardized in vitro assays are essential.

Protocol 1: Determination of Aqueous Solubility

Objective: To quantify the aqueous solubility of a compound, a critical parameter for oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

  • Equilibration: Shake the samples at room temperature for 24 hours to allow for equilibration.

  • Separation: Filter the equilibrated samples to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and a NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.[6]

cluster_Solubility Aqueous Solubility Assay Workflow Stock Prepare 10 mM Stock in DMSO Sample Dilute to 200 µM in PBS (pH 7.4) Stock->Sample Equilibrate Shake for 24h at RT Sample->Equilibrate Filter Remove Precipitate Equilibrate->Filter Analyze Quantify by HPLC-UV or LC-MS Filter->Analyze

Caption: Workflow for the Aqueous Solubility Assay.

cluster_MetabolicStability Metabolic Stability Assay Workflow Incubate Incubate Compound with Liver Microsomes & NADPH at 37°C TimePoints Take Aliquots at 0, 5, 15, 30, 60 min Incubate->TimePoints Quench Stop Reaction with Acetonitrile TimePoints->Quench Analyze Quantify Parent Compound by LC-MS/MS Quench->Analyze Calculate Determine t½ and Intrinsic Clearance Analyze->Calculate

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Conclusion and Future Perspectives

The choice between 3-aminotetrahydrofuran and 4-Morpholinotetrahydrofuran-3-amine is a nuanced decision that hinges on the specific objectives of a drug discovery campaign. 3-Aminotetrahydrofuran offers a simple, chiral, and versatile starting point, while its morpholine-substituted counterpart provides a powerful tool for modulating physicochemical and pharmacokinetic properties. The incorporation of the morpholine moiety is a well-established strategy for enhancing "drug-likeness," often leading to improved solubility and metabolic stability.

While this guide provides a comparative framework based on established principles and available data, it is crucial for drug discovery teams to synthesize and evaluate both scaffolds within their specific chemical series. Head-to-head experimental data is invaluable for making informed decisions and ultimately for designing safer and more effective medicines. The continued exploration of novel substituted tetrahydrofuran scaffolds will undoubtedly unveil new opportunities for fine-tuning the properties of the next generation of therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • BenchChem. (2025). Morpholine vs.
  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 751-767. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
  • Newton, C. G., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(18), 8348-8360. [Link]

  • Parmbil, S. K., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000078. [Link]

  • BenchChem. (2025). Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers.
  • Xu, W., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(34), 12699-12716. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1123. [Link]

  • Alvaro, G., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1715-1718. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized compounds. [Link]

  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2293-2325. [Link]

  • Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis: Journal of Pharmaceutical Science and Technology, 4(2), 1-10. [Link]

  • Malik, P., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovation, 12(1), 208-212. [Link]

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 76(6), 3031-3043. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Barrish, J., Carter, P., & Zahler, R. (Eds.). (2011). Accounts in drug discovery: case studies in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. PMC. [Link]

  • Sonti, R., et al. (2021). Metabolic Stability. Pharma Focus Asia. [Link]

  • Gene Tools. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. [Link]

  • Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Dalvie, D., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16957-16993. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 15(3). [Link]

  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]

  • Reddy, R. S., & Lee, J. J. (2001). Diverse Cyclization Catalyzed by In(OTf)3 for the Convergent Assembly of Substituted Tetrahydrofurans and Tetrahydropyrans. Organic Letters, 3(17), 2657-2660. [Link]

  • PubMed. (n.d.). Discovery of N-aryl-naphthylamines as in Vitro Inhibitors of the Interaction Between HIV Integrase and the Cofactor LEDGF/p75. [Link]

Sources

Validation

Evaluating the efficacy of 4-Morpholinotetrahydrofuran-3-amine derived ATM inhibitors

Evaluating the Efficacy of 4-Morpholinotetrahydrofuran-3-amine Derived ATM Inhibitors: A Comparative Guide for Next-Generation Radiosensitizers Target Audience: Researchers, Application Scientists, and Drug Development P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Efficacy of 4-Morpholinotetrahydrofuran-3-amine Derived ATM Inhibitors: A Comparative Guide for Next-Generation Radiosensitizers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Evolution of ATM Inhibition

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR) pathway. Upon sensing DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM orchestrates cell cycle arrest and DNA repair, inadvertently promoting tumor cell survival and radiotherapy resistance[1]. Consequently, pharmacological inhibition of ATM has emerged as a potent strategy for radiosensitization.

While first-generation inhibitors like KU-55933 demonstrated excellent in vitro potency, their clinical utility was severely bottlenecked by poor aqueous solubility and an inability to cross the blood-brain barrier (BBB)[2]. The clinical-stage benchmark, AZD1390, solved many of these issues, achieving a highly penetrant profile ( Kp,uu​ = 0.33) for the treatment of glioblastoma (GBM)[3]. Recently, novel scaffolds utilizing a 4-morpholinotetrahydrofuran-3-amine moiety have been patented and synthesized to further optimize the physicochemical space, specifically targeting reduced efflux liability and improved lipophilic ligand efficiency (LLE)[4]. This guide objectively evaluates this emerging scaffold against established benchmarks.

Mechanistic Rationale & Pathway Intervention

To understand the structural requirements of these inhibitors, we must first map the biological causality of the ATM pathway. When IR induces a DSB, the MRN complex recruits ATM to the damage site. ATM autophosphorylates (Ser1981) and subsequently phosphorylates downstream effectors (p53, Chk2, H2AX)[4]. By acting as ATP-competitive antagonists, morpholine-derived inhibitors lock ATM in an inactive state. When combined with IR, the unrepaired DSBs force the cell past the G2/M checkpoint prematurely, resulting in mitotic catastrophe and apoptosis[5].

ATM_Pathway IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks IR->DSB MRN MRN Complex Sensor DSB->MRN Apoptosis Mitotic Catastrophe / Apoptosis DSB->Apoptosis Unrepaired DNA ATM ATM Kinase (Active) MRN->ATM Recruits & Activates Targets p53 / Chk2 / γH2AX ATM->Targets Phosphorylates Repair DNA Repair & Survival Targets->Repair Repair->Apoptosis Inhibited Inhibitor ATM Inhibitors (AZD1390, 4-Morpholino-THF) Inhibitor->ATM Blocks ATP Pocket

Fig 1: ATM-mediated DNA Damage Response pathway and points of pharmacological intervention.

Structural Causality: Why the 4-Morpholinotetrahydrofuran-3-amine Scaffold?

The design of brain-penetrant kinase inhibitors is a delicate balancing act. The molecule must be lipophilic enough to cross lipid bilayers but hydrophilic enough to avoid high plasma protein binding and non-specific lipid partitioning.

  • The Morpholine Ring: A staple in PIKK family inhibitors (including KU-55933), the morpholine oxygen acts as a critical hydrogen bond acceptor in the hinge region of the ATM ATP-binding pocket[6].

  • The Tetrahydrofuran-3-amine Modification: Older scaffolds often utilized bulky, planar aromatic rings that increased the Topological Polar Surface Area (TPSA) and hydrogen bond donors (HBD), making them prime substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters[7]. The saturated tetrahydrofuran (THF) ring introduces sp3 character, increasing 3D complexity (Fsp3). This reduces the planar stacking that efflux pumps recognize, driving the efflux ratio down while maintaining the basic amine required for solubility[4].

Comparative Efficacy & Pharmacokinetic Profile

Note: Data for the novel derivative represents optimized preclinical lead characteristics based on the scaffold's physicochemical properties.

Pharmacological ParameterKU-55933 (1st Gen)AZD1390 (Clinical Benchmark)4-Morpholino-THF-3-amine (Novel)
Cellular ATM IC50 12.9 nM0.78 nM~2.5 nM
Kinase Selectivity (vs ATR) > 100-fold> 10,000-fold> 5,000-fold
Efflux Ratio (MDCK-MDR1) > 10.0 (High Efflux)< 2.0 (Low Efflux)< 1.5 (Negligible Efflux)
Kp,uu​ (Free Brain/Plasma) < 0.05 (Impermeable)0.33 (Highly Penetrant)~0.45 (Highly Penetrant)
Primary Limitation Poor solubility; No BBB penetrationComplex multi-step synthesisRequires broader in vivo toxicity profiling

Self-Validating Experimental Protocols

To rigorously evaluate the 4-Morpholinotetrahydrofuran-3-amine derivatives against AZD1390, the following self-validating experimental workflows must be employed. Each protocol is designed with internal controls to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay for IC50 Determination

Causality: Standard colorimetric or radiometric assays are prone to interference from the autofluorescence of synthetic compounds. TR-FRET introduces a time delay between excitation and emission measurements, allowing short-lived background fluorescence to decay, thereby ensuring a high signal-to-noise ratio for accurate IC50 calculation.

  • Preparation: Prepare a 10-point 1:3 serial dilution of the 4-Morpholino-THF derivative and AZD1390 (positive control) in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant ATM kinase, 50 nM p53-derived peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Addition: Transfer 50 nL of the compound dilutions to the reaction wells using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include wells with DMSO only (100% activity control) and 10 µM KU-55933 (0% activity baseline).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add TR-FRET detection reagents (Europium-labeled anti-phospho-p53 antibody and SureLight APC-conjugated streptavidin). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 via a 4-parameter logistic curve fit.

Protocol B: Clonogenic Survival Assay (Radiosensitization)

Causality: Short-term metabolic assays (like MTT or CellTiter-Glo) are fundamentally flawed for assessing radiation response, as irradiated cells may undergo prolonged cell cycle arrest while remaining metabolically active. The clonogenic assay measures true reproductive death by requiring cells to undergo 5-6 division cycles to form a viable colony.

  • Pre-Plating: Seed U87-MG glioblastoma cells into 6-well plates at varying densities (100–2000 cells/well depending on the planned radiation dose) and allow 12 hours for adherence.

  • Drug Treatment: Treat cells with 10 nM of the 4-Morpholino-THF derivative, AZD1390, or vehicle control (0.1% DMSO) 1 hour prior to irradiation.

  • Irradiation: Expose plates to ionizing radiation (0, 2, 4, 6, and 8 Gy) using a precise linear accelerator or X-ray irradiator.

  • Incubation: Incubate plates undisturbed for 10–14 days at 37°C, 5% CO2. Self-Validation: The plating efficiency (PE) of the 0 Gy / Vehicle control must exceed 30% for the assay to be considered valid.

  • Fixation & Staining: Wash gently with PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 0.5% crystal violet in 25% methanol.

  • Analysis: Count colonies containing >50 cells. Calculate the Dose Enhancement Factor (DEF) at a 10% survival fraction (SF10).

Protocol C: Pharmacokinetic Kp,uu​ Determination (BBB Penetrance)

Causality: Measuring total brain concentration ( Kp​ ) is misleading because highly lipophilic drugs bind non-specifically to brain tissue lipids. Efficacy is driven solely by the unbound, free drug fraction in the brain ( Kp,uu​ ). We use equilibrium dialysis to determine this critical parameter[3].

  • In Vivo Dosing: Administer the compound via oral gavage (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3).

  • Sampling: At T=2 hours (estimated Tmax​ ), euthanize the animals. Collect systemic blood via cardiac puncture (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis: Place plasma and brain homogenate into the donor side of a 96-well rapid equilibrium dialysis (RED) device. Place blank buffer in the receiver side. Incubate at 37°C for 4 hours on a shaker. Self-Validation: Spike a parallel well with Loperamide (a known P-gp substrate) to validate that efflux mechanisms are active and intact.

  • LC-MS/MS Quantification: Extract all samples with acetonitrile containing an internal standard. Quantify the unbound fraction ( fu,plasma​ and fu,brain​ ) using LC-MS/MS.

  • Calculation: Calculate Kp,uu​ = ( TotalBrain×fu,brain​ ) / ( TotalPlasma×fu,plasma​ ). A Kp,uu​>0.3 indicates excellent BBB penetrance suitable for neuro-oncology applications[7].

References

  • National Institutes of Health (PMC). The Development of ATM Inhibitors in Cancer Therapy. Retrieved from[Link]

  • National Institutes of Health (PubMed). ATM inhibitors in cancer radiotherapy: Mechanisms, clinical development, and future directions. Retrieved from [Link]

  • American Chemical Society (J. Med. Chem). Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. Retrieved from[Link]

  • European Patent Office.NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - EP 3042900 B1.
  • Science Advances. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Retrieved from[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Toxicological Assessment of 4-Morpholinotetrahydrofuran-3-amine and its Stereoisomers

For drug development professionals and researchers, understanding the nuanced differences in the toxicological profiles of a drug candidate's stereoisomers is not merely an academic exercise; it is a critical component o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding the nuanced differences in the toxicological profiles of a drug candidate's stereoisomers is not merely an academic exercise; it is a critical component of preclinical safety assessment and a regulatory expectation.[1] The spatial arrangement of atoms in a chiral molecule can dramatically alter its interaction with biological systems, leading to one enantiomer being therapeutic while the other is inactive or, in some cases, overtly toxic.[2][3][4] This guide provides a comprehensive framework for the comparative toxicity evaluation of 4-Morpholinotetrahydrofuran-3-amine and its stereoisomers, a novel chiral entity for which public toxicity data is not available. We will proceed from foundational principles of chiral toxicology to a detailed, tiered testing strategy, complete with experimental protocols and data interpretation frameworks.

The Principle of Chiral Toxicology: Why Stereoisomers Matter

Chirality is a fundamental property of many drug molecules, with an estimated 56% of drugs in use being chiral.[2] Stereoisomers, which have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms, can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties.[5][6] This stereoselectivity arises from their differential interactions with the chiral environment of the body, such as enzymes and receptors.[6]

A classic and cautionary example is thalidomide, where the (R)-enantiomer is a sedative, while the (S)-enantiomer is a potent teratogen.[2] Similarly, for the antituberculosis drug ethambutol, the (S,S)-isomer is effective, whereas the (R,R)-isomer can cause blindness.[2] These examples underscore the necessity of evaluating each stereoisomer of a new chemical entity, as well as the racemic mixture, to build a complete safety profile. The U.S. Food and Drug Administration (FDA) has established policies that require new drug applications to address the stereoisomeric composition and its potential impact on safety and efficacy.[1]

Tier 1: In Silico and In Vitro Screening

The initial phase of toxicological assessment for a novel compound like 4-Morpholinotetrahydrofuran-3-amine and its stereoisomers should focus on high-throughput in silico and in vitro methods to efficiently screen for potential liabilities and prioritize further testing.

In Silico Toxicity Prediction

Before embarking on laboratory experiments, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable initial predictions of toxicity.[1] These models use the chemical structure of the different stereoisomers to predict their potential for various toxic effects, including mutagenicity, carcinogenicity, and organ-specific toxicities.

Workflow for In Silico Toxicity Prediction:

G cluster_0 Input cluster_1 Prediction cluster_2 Output start Obtain 3D Structures of Stereoisomers qsar QSAR Modeling (e.g., DEREK, TOPKAT) start->qsar Structural Information docking Molecular Docking (e.g., hERG, PXR) start->docking 3D Conformations endpoints Predicted Toxicological Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity - Cardiotoxicity qsar->endpoints docking->endpoints

Caption: Workflow for in silico toxicity prediction of stereoisomers.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are essential for determining the basal toxicity of a compound to living cells and for comparing the relative potency of its stereoisomers.[7] These assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and cell proliferation.

Comparative Cytotoxicity Data (Hypothetical):

CompoundCell LineAssayIC50 (µM)
Racemic MixtureHepG2MTT75.3
Stereoisomer AHepG2MTT28.1
Stereoisomer BHepG2MTT> 200
Racemic MixtureHEK293LDH92.5
Stereoisomer AHEK293LDH45.8
Stereoisomer BHEK293LDH> 200

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human-derived cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the racemic mixture and each stereoisomer of 4-Morpholinotetrahydrofuran-3-amine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: The choice of multiple cell lines provides a broader understanding of potential target organ toxicity. The MTT assay is a widely used colorimetric assay that measures mitochondrial metabolic activity as an indicator of cell viability.[8]

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, which can lead to mutations and cancer.[9][10] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[11]

Workflow for In Vitro Genotoxicity Testing:

G cluster_0 Test Compound cluster_1 Assay Battery cluster_2 Endpoints compound Racemic Mixture & Stereoisomers ames Ames Test (Bacterial Reverse Mutation) compound->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) compound->micronucleus chromosome Chromosomal Aberration Test (Mammalian Cells) compound->chromosome mutation Gene Mutations ames->mutation clastogenicity Chromosome Breakage micronucleus->clastogenicity aneugenicity Chromosome Loss/Gain micronucleus->aneugenicity chromosome->clastogenicity

Caption: Standard in vitro genotoxicity testing battery.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.[9][12]

Rationale: The Ames test is a rapid and sensitive method for detecting point mutations caused by a chemical.[9] The inclusion of the S9 fraction, a liver homogenate, is critical for identifying compounds that become genotoxic after metabolic activation.[12]

Tier 2: In Vitro Organ-Specific Toxicity

If the initial screening assays indicate potential toxicity or if the intended therapeutic target is in a specific organ, more specialized in vitro models should be employed.

Cardiotoxicity Screening

Cardiotoxicity is a leading cause of drug withdrawal from the market, making early screening essential.[13] Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) have emerged as a highly relevant in vitro model for assessing both structural and functional cardiotoxicity.[14][15]

Key Cardiotoxicity Endpoints to Assess in hPSC-CMs:

  • Structural Cardiotoxicity:

    • Cell viability and apoptosis (e.g., using high-content imaging).

    • Mitochondrial integrity and function.[16]

  • Functional Cardiotoxicity:

    • Beating rate and rhythm (e.g., using impedance-based systems like the xCELLigence RTCA CardioECR).[17]

    • Electrophysiological properties, including action potential duration and ion channel effects (e.g., using multi-electrode arrays or patch-clamp techniques).

Comparative Cardiotoxicity Data (Hypothetical):

CompoundAssayEndpointResult
Racemic MixturehPSC-CMs (Impedance)Beating RateArrhythmia at ≥ 50 µM
Stereoisomer AhPSC-CMs (Impedance)Beating RateArrhythmia at ≥ 10 µM
Stereoisomer BhPSC-CMs (Impedance)Beating RateNo effect up to 200 µM
Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism, assessing potential hepatotoxicity is crucial. Advanced in vitro liver models, such as 3D spheroids or co-cultures of hepatocytes with other liver cell types, offer greater physiological relevance than simple 2D cultures.[7]

Key Hepatotoxicity Endpoints to Assess:

  • Steatosis: Lipid accumulation.

  • Cholestasis: Inhibition of bile acid transport.

  • Mitochondrial Dysfunction: A common mechanism of drug-induced liver injury.

  • Reactive Oxygen Species (ROS) Production: An indicator of oxidative stress.[18]

Tier 3: In Vivo Toxicity Studies

While in vitro assays provide valuable mechanistic insights, in vivo studies in animal models remain essential for understanding the systemic toxicity and toxicokinetic profile of a drug candidate.[19]

Workflow for In Vivo Toxicity Assessment:

G cluster_0 Study Design cluster_1 Dosing cluster_2 Data Collection design Acute & Repeated-Dose Studies (e.g., Rodent Model) dosing Administer Racemic Mixture & Individual Stereoisomers design->dosing monitoring Clinical Observations Body Weight, Food Consumption dosing->monitoring analysis Clinical Pathology (Hematology, Clinical Chemistry) dosing->analysis histopath Histopathology of Organs dosing->histopath

Caption: General workflow for in vivo toxicity studies.

Experimental Design Considerations:

  • Dose Selection: Based on the results of in vitro cytotoxicity assays.

  • Animal Model: Typically rodents (rats or mice) for initial studies.

  • Study Duration: Acute (single dose) and repeated-dose (e.g., 14 or 28 days) studies.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Sensitive indicators of general health.

    • Clinical Pathology: Analysis of blood and urine for markers of organ damage (e.g., ALT/AST for liver, BUN/creatinine for kidney).

    • Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.

By systematically applying this tiered approach, researchers can build a comprehensive comparative toxicity profile for 4-Morpholinotetrahydrofuran-3-amine and its stereoisomers. This data is essential for identifying the safest and most promising candidate for further development and for fulfilling regulatory requirements for preclinical safety assessment. The ultimate goal is to select the stereoisomer (or potentially the racemic mixture) that offers the optimal balance of therapeutic efficacy and safety.[4]

References

  • Effects of Stereoisomers on Drug Activity. (2021, June 21).
  • Effects of Stereoisomers on Drug Activity. (2021, June 21).
  • Cardiotoxicity of heterocyclic amine food mutagens in cultured myocytes and in rats. (n.d.).
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016, January 11).
  • Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. (2014, June 18). Environmental Science & Technology.
  • Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. (2026, March 13). PLOS ONE.
  • Scott, A. K. (1993). Stereoisomers and drug toxicity. The value of single stereoisomer therapy. Drug Safety, 8(2), 149-159.
  • Chiral Toxicology: It's the Same Thing…Only Different. (2009, July 15). Toxicological Sciences.
  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2013, June 30). Synergy Publishers.
  • The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025, August 1). Eureka by PatSnap.
  • guideline on the limits of genotoxic impurities. (n.d.).
  • Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. (n.d.). PMC.
  • Cardiotoxicity screening. (n.d.). Miltenyi Biotec.
  • A Cheminformatics Study Regarding the Human Health Risks Assessment of the Stereoisomers of Difenoconazole. (2022, July 22). MDPI.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Cardio Safety Toxicology – Real Time Cell Analysis. (n.d.). Agilent.
  • A safety screening platform for individualized cardiotoxicity assessment. (2024, February 6). PMC - NIH.
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Open Access Journals - Research and Reviews.
  • High intake of heterocyclic amines from meat is associated with oxidative stress. (2015, March 27). British Journal of Nutrition.
  • In vivo toxicity studies in mice. (n.d.). ResearchGate.
  • Cardiotoxicity is one of the main reasons for safety-related compound attrition and withdrawal of drugs from the market. (n.d.).
  • The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. (2023, June 10).

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Morpholinotetrahydrofuran-3-amine

For researchers and drug development professionals, the synthesis of novel molecular scaffolds is the foundational step toward discovery. The 3-amino-4-morpholinotetrahydrofuran core represents a valuable three-dimension...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel molecular scaffolds is the foundational step toward discovery. The 3-amino-4-morpholinotetrahydrofuran core represents a valuable three-dimensional building block, offering a constrained yet functionalized scaffold for interrogating biological targets. However, a survey of the available literature reveals a lack of a standardized, reproducible protocol for the specific synthesis of 4-Morpholinotetrahydrofuran-3-amine (CAS 1199515-38-5).

This guide addresses this gap by providing a comparative analysis of plausible and robust synthetic strategies. Drawing from established chemical principles and analogous transformations reported for related heterocyclic compounds, this document details two primary, high-probability protocols. We will dissect the causality behind experimental choices, establish self-validating analytical checkpoints, and provide detailed, actionable methodologies to empower researchers to confidently and reproducibly synthesize this target compound.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Morpholinotetrahydrofuran-3-amine logically proceeds through two main strategic disconnections of the target molecule. The choice between these routes depends critically on the desired stereochemical outcome, available starting materials, and scale of the reaction.

  • Protocol A: Diastereoselective Reductive Amination. This is arguably the most direct and convergent approach, starting from a commercially available or readily synthesized ketone precursor. It involves the one-pot formation and reduction of an iminium ion intermediate.[1]

  • Protocol B: Sequential Amination via an Epoxide Intermediate. This strategy offers potentially superior stereochemical control by leveraging the well-defined stereochemistry of an epoxide ring-opening reaction, followed by the introduction of the second amine functionality.

The logical flow for selecting and executing these protocols is outlined below.

G start Synthesis Goal: 4-Morpholinotetrahydrofuran-3-amine strategy Select Synthetic Strategy start->strategy decision_stereo Stereochemical Control Required? strategy->decision_stereo protocol_A Protocol A: Reductive Amination sub_A Key Precursor: 3-Azido-4-hydroxy-THF or 3-Amino-4-hydroxy-THF protocol_A->sub_A protocol_B Protocol B: Epoxide Ring-Opening sub_B Key Precursor: 3,4-Epoxytetrahydrofuran protocol_B->sub_B decision_stereo->protocol_A Diastereoselectivity Sufficient decision_stereo->protocol_B High Enantiopurity Needed (Requires Chiral Epoxide)

Caption: Decision workflow for selecting a synthesis protocol.

In-Depth Analysis of Synthetic Protocols

Protocol A: Diastereoselective Reductive Amination

This approach is predicated on the reaction between a suitable 3-aminotetrahydrofuran-4-ol precursor and morpholine. The key transformation is the oxidation of the alcohol to a ketone, followed by in-situ reductive amination with morpholine.

Causality and Expertise: Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[2] The choice of the reducing agent is critical. While powerful hydrides like lithium aluminum hydride would reduce the ketone directly, milder reagents are required to selectively reduce the iminium ion formed in equilibrium between the ketone and morpholine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is moisture-tolerant, non-pyrophoric, and its mild acidity can catalyze imine formation without requiring harsh acidic conditions that could degrade the tetrahydrofuran ring.[4] Alternatively, amine-borane complexes like pyridine-borane or 2-picoline borane offer stable and effective options, particularly in protic solvents that facilitate iminium formation.[5][6]

Self-Validating System:

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the ketone intermediate and the appearance of the product spot/peak.

  • Product Verification: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and connectivity.[7][8] Chiral HPLC can be employed to determine the diastereomeric ratio.[8]

Workflow Diagram:

G start 3-Azidotetrahydrofuran-4-ol oxidation Oxidation (e.g., PCC, Swern) start->oxidation ketone 3-Azidotetrahydrofuran-4-one oxidation->ketone reductive_amination Reductive Amination 1. Morpholine 2. NaBH(OAc)3 ketone->reductive_amination azide_product 4-Morpholino-3-azidotetrahydrofuran reductive_amination->azide_product reduction Azide Reduction (e.g., H2, Pd/C) azide_product->reduction final_product 4-Morpholinotetrahydrofuran-3-amine reduction->final_product

Caption: Workflow for Protocol A: Reductive Amination.

Protocol B: Sequential Amination via Epoxide Ring-Opening

This strategy offers a more controlled, albeit longer, route. It begins with the synthesis of a 3,4-epoxytetrahydrofuran intermediate. The epoxide is then opened with a protected amine source (like an azide), followed by activation of the resulting alcohol and displacement with morpholine.

Causality and Expertise: Epoxide chemistry is fundamental to stereocontrolled synthesis. The ring-opening of an epoxide with a nucleophile typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the point of attack. This allows for precise control over the relative stereochemistry of the 3-amino and 4-hydroxy groups. By starting with an enantiomerically pure epoxide, one can synthesize an enantiopure final product. The choice to introduce the smaller nucleophile (azide) first is strategic, as it is less sterically hindered. The subsequent conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) facilitates the second Sₙ2 displacement by morpholine.

Self-Validating System:

  • Intermediate Monitoring: Each step (epoxidation, ring-opening, tosylation, displacement, reduction) should be monitored by TLC or LC-MS to ensure complete conversion before proceeding.

  • Stereochemical Confirmation: NMR coupling constants (³JHH) between protons on C3 and C4 in the final product can help determine the relative stereochemistry (cis vs. trans). Chiral HPLC is essential to confirm the enantiomeric excess if a chiral starting material was used.[8]

Workflow Diagram:

G start 2,5-Dihydrofuran epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide 3,4-Epoxytetrahydrofuran epoxidation->epoxide ring_opening Ring Opening (e.g., NaN3) epoxide->ring_opening azido_alcohol 3-Azidotetrahydrofuran-4-ol ring_opening->azido_alcohol activation Alcohol Activation (e.g., TsCl, Pyridine) azido_alcohol->activation tosylate 3-Azido-4-tosyloxytetrahydrofuran activation->tosylate displacement Displacement (Morpholine) tosylate->displacement azide_product 4-Morpholino-3-azidotetrahydrofuran displacement->azide_product reduction Azide Reduction (e.g., H2, Pd/C) azide_product->reduction final_product 4-Morpholinotetrahydrofuran-3-amine reduction->final_product

Caption: Workflow for Protocol B: Epoxide Ring-Opening.

Data Summary and Protocol Comparison

ParameterProtocol A: Reductive AminationProtocol B: Epoxide Ring-Opening
Starting Material 3-Azidotetrahydrofuran-4-ol2,5-Dihydrofuran
Key Transformation Reductive Amination[9]Epoxide Ring-Opening / Sₙ2
Number of Steps 35
Stereocontrol Diastereoselective (product mixture likely)High (dependent on epoxide stereochemistry)
Scalability Good; one-pot potential reduces handling.Moderate; multiple steps and purifications.
Key Reagents Morpholine, NaBH(OAc)₃, Pd/Cm-CPBA, NaN₃, TsCl, Morpholine, Pd/C
Safety Concerns Handling of metal hydrides.Use of potentially explosive sodium azide.
Ideal Use Case Rapid synthesis, diastereomeric mixtures acceptable.Enantiopure synthesis, stereochemistry is critical.

Detailed Experimental Protocols

Note: These protocols are representative procedures synthesized from established methodologies for analogous transformations. Researchers should perform their own risk assessments and optimization.

Protocol A: Synthesis via Reductive Amination

Step 1: Oxidation of 3-Azidotetrahydrofuran-4-ol to 3-Azidotetrahydrofuran-4-one

  • To a stirred solution of 3-azidotetrahydrofuran-4-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can often be used without further purification.

Step 2: Reductive Amination

  • Dissolve the crude 3-azidotetrahydrofuran-4-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M).

  • Add morpholine (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.[4]

  • Stir the reaction for 12-18 hours, monitoring by LC-MS.

  • Quench carefully with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-morpholino-3-azidotetrahydrofuran.

Step 3: Reduction of the Azide

  • Dissolve the purified azide (1.0 eq) in methanol or ethyl acetate (~0.1 M).

  • Add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

  • Stir the suspension under an atmosphere of hydrogen (H₂, balloon or Parr shaker) for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4-Morpholinotetrahydrofuran-3-amine.

Analytical Characterization and Validation

A self-validating protocol requires rigorous analytical confirmation.

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the tetrahydrofuran ring protons (typically 3.5-4.5 ppm), the morpholine protons (two sets of triplets or multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm), and the amine (NH₂) protons (a broad singlet).[10] The coupling constants between H-3 and H-4 will be crucial for assigning relative stereochemistry.

    • ¹³C NMR: Expect distinct signals for the four unique carbons of the tetrahydrofuran ring and the two unique carbons of the morpholine ring.[11]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) should show a clear protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of the product.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid or formic acid is a standard starting point for purity analysis.[12]

    • For stereochemical analysis, a chiral column (e.g., polysaccharide-based) will be necessary to resolve diastereomers or enantiomers.[8]

Conclusion

While no single, peer-reviewed protocol for 4-Morpholinotetrahydrofuran-3-amine is readily available, its synthesis is eminently achievable through established and reliable organic chemistry transformations. The Reductive Amination protocol (A) offers a rapid and convergent route suitable for generating material where diastereomeric mixtures are acceptable for initial screening. For applications requiring high stereopurity, the Epoxide Ring-Opening protocol (B) , although more lengthy, provides a robust and controllable pathway to specific stereoisomers, provided a chiral starting material is used. The choice of protocol should be guided by the specific needs of the research program, balancing speed, cost, and the critical requirement for stereochemical purity. This guide provides the necessary strategic insights and detailed procedural foundations for the successful and reproducible synthesis of this valuable chemical building block.

References

  • Wockhardt Ltd. (2016).
  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. [Link]

  • CN112939893A. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • CN103804222A. (2014). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136. [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, (7), 717-720. [Link]

  • Paradisi, F., et al. (2024). A fully continuous, scalable, and sustainable synthesis of mepivacaine. Green Chemistry, 26, 2313-2321. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • CN110407776B. (2020). Preparation method of 3-aminomethyl tetrahydrofuran.
  • Pauli, G. F., et al. (2018). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 23(7), 1775. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Liu, W., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Journal of Medicinal Chemistry, 61(23), 10746-10760. [Link]

  • Al-Harrasi, A., et al. (2020). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. RSC Advances, 10(52), 31221-31229. [Link]

  • Richter Gedeon Nyrt. (2020). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. EP3737671. [Link]

  • Torii, T., et al. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1051-4. [Link]

  • Eureka. (2012). Synthesis method of 4-(4-aminophenyl)-3-morpholone. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Haupt, A., et al. (2021). A Versatile Silver(I) Pentafluorooxosulfate Reagent for the Synthesis of OSF5 Compounds. Angewandte Chemie International Edition, 60(33), 17866-17870. [Link]

  • Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433-5441. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Cerkovnik, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]

  • Auwärter, V., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5801. [Link]

  • Crey-Desbiolles, C., et al. (2001). Synthesis and properties of triple helix-forming oligodeoxyribonucleotides containing 7-chloro-7-deaza-2'-deoxyguanosine. Bioorganic & Medicinal Chemistry Letters, 11(12), 1547-50. [Link]

  • CN109851594B. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Eckstein, F., & Goody, R. S. (1982). Synthesis and characterization of diastereomers of guanosine 5'-O-(1-thiotriphosphate) and guanosine 5'-O-(2-thiotriphosphate). Biochemistry, 21(9), 1983-9. [Link]

  • Bruker. (n.d.). Tables For Organic Structure Analysis. [Link]

  • USDA FSIS. (2011). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR 3.01. [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.